molecular formula C5H8N2O B2981059 (3-methyl-1H-pyrazol-5-yl)methanol CAS No. 17607-71-5; 29004-73-7

(3-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2981059
CAS No.: 17607-71-5; 29004-73-7
M. Wt: 112.132
InChI Key: SYDSMFCVIJNHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.132. The purity is usually 95%.
BenchChem offers high-quality (3-methyl-1H-pyrazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-methyl-1H-pyrazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDSMFCVIJNHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17607-71-5
Record name (3-methyl-1H-pyrazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Technical Guide on (5-Methyl-1H-pyrazol-3-yl)methanol: Structural Dynamics, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-1H-pyrazol-3-yl)methanol (CAS: 29004-73-7) is a highly versatile, bifunctional heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Characterized by a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms—this compound is heavily utilized in the synthesis of complex hybrid pharmaceutical agents. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of its structural dynamics, validated synthetic protocols, and its emerging role in combating antimicrobial and antifungal resistance.

Physicochemical Profiling & Structural Dynamics

To effectively utilize (5-methyl-1H-pyrazol-3-yl)methanol in rational drug design, one must first understand its baseline physicochemical properties and structural behavior in solution.

Quantitative Physicochemical Data

The compound presents as a stable solid under standard conditions, making it highly manageable for benchtop synthesis and bulk manufacturing.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
CAS Number 29004-73-7
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Standard Purity (Commercial) ≥ 95%
Physical Form Solid
InChI Key SYDSMFCVIJNHEN-UHFFFAOYSA-N
Annular Tautomerism

A critical factor in the pharmacological application of this compound is its annular tautomerism. In solution, the N-H proton rapidly exchanges between the N1 and N2 positions. Consequently, (5-methyl-1H-pyrazol-3-yl)methanol and its synonym (3-methyl-1H-pyrazol-5-yl)methanol are chemically equivalent and exist in dynamic equilibrium[1].

This tautomerization is not merely a structural curiosity; it is a functional asset. It allows the pyrazole core to dynamically adapt its hydrogen-bonding network, acting interchangeably as a hydrogen bond donor or acceptor depending on the steric and electronic microenvironment of the target biological receptor.

Tautomerism N1 (5-methyl-1H-pyrazol-3-yl)methanol N2 (3-methyl-1H-pyrazol-5-yl)methanol N1->N2 Proton Transfer (Tautomerization)

Fig 1: Annular tautomerism of the pyrazole core shifting between 3-substituted and 5-substituted forms.

Mechanistic Role in Drug Development

The pyrazole ring is a "privileged scaffold" in drug discovery due to its high metabolic stability and favorable pharmacokinetic profile. The hydroxymethyl moiety acts as a highly reactive functional handle. By converting the hydroxyl group into a better leaving group (e.g., a chloride via Thionyl Chloride), the molecule becomes a potent electrophile primed for nucleophilic substitution (


) reactions[2][3].

This reactivity is foundational for synthesizing pyrazole-tetrazole hybrid compounds , which have shown remarkable efficacy across multiple therapeutic areas[2].

Table 2: Biological Targets & Applications of Pyrazole Hybrids

Application AreaMechanism of Action / TargetEfficacy Indicator
Antifungal Inhibition of ergosterol synthesis in Candida aurisHigh zone of inhibition (12–16 mm) against fluconazole-resistant strains
Antimicrobial Disruption of microbial cell wall integrityBroad-spectrum pathogen clearance (e.g., Leishmania braziliensis)
Antidiabetic Competitive inhibition of Alpha-amylaseReduction in postprandial glucose spikes
Anticancer Induction of apoptosis in specific tumor cell linesMeasurable cytotoxicity in in vitro tumor assays

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity, synthetic workflows must be self-validating. The most reliable method for generating (5-methyl-1H-pyrazol-3-yl)methanol derivatives involves the reduction of an ester precursor using Lithium Aluminum Hydride (


)[2].
Protocol: Reduction of Pyrazole Esters to Alcohols

Causality & Rationale:


 is chosen over milder reducing agents (like 

) because esters are relatively unreactive and require a strong source of nucleophilic hydride to drive the reduction to the primary alcohol.
  • Preparation & Activation:

    • Dissolve the pyrazole ester precursor (18.9 mmol) in 70 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF is mandatory; any residual moisture will violently react with

      
      , destroying the reagent and posing a severe safety hazard.
      
  • Reduction Phase:

    • Slowly add the ester solution to a pre-cooled suspension of

      
       (26.3 mmol, ~1.4 eq) in 80 mL THF.
      
    • Heat the reaction mixture to 65 °C (reflux) and agitate for 4 hours[2].

    • Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the high-Rf ester spot confirms complete conversion.

  • The Fieser Quench (Critical Step):

    • Cool the mixture strictly to 0 °C.

    • Sequentially add 1 mL of distilled water, 1 mL of 15% aqueous NaOH (0.125 g), and 3 mL of water[2].

    • Causality: Standard aqueous quenching of

      
       creates a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter. The Fieser method intentionally forms a granular, crystalline sodium aluminate precipitate, ensuring zero product loss and rapid filtration.
      
  • Isolation:

    • Heat the mixture gently for 30 minutes to consolidate the solid. Filter the solid and concentrate the filtrate in vacuo[2].

  • Purification:

    • Purify the crude residue via silica gel column chromatography using a diethyl ether/methanol (97:3) gradient[4].

SyntheticWorkflow Step1 Ester Precursor (1.0 eq) Step2 LiAlH4 Reduction (THF, 65°C, 4h) Step1->Step2 Addition of Hydride Step3 Fieser Quench (H2O, NaOH, 0°C) Step2->Step3 Cooling to 0°C Step4 Filtration & Concentration (Removal of Al salts) Step3->Step4 Precipitation Step5 Silica Gel Chromatography (Et2O/MeOH 97:3) Step4->Step5 Crude Extract Product Target Pyrazole Alcohol (Yield >75%) Step5->Product Purified Compound

Fig 2: Standardized synthetic workflow for the reduction of pyrazole esters to alcohols using LiAlH4.

Analytical Validation & Quality Control

Before advancing the synthesized (5-methyl-1H-pyrazol-3-yl)methanol derivatives into biological assays, orthogonal analytical validation is required to confirm structural integrity[4]:

  • Nuclear Magnetic Resonance (NMR):

    
     NMR (in 
    
    
    
    or DMSO-
    
    
    ) must show the disappearance of the ester alkyl protons and the emergence of a distinct singlet/multiplet for the methylene protons adjacent to the hydroxyl group (~4.5 ppm).
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Validation requires the observation of a broad O-H stretching frequency band between 3200–3400

    
    , confirming the successful reduction to the alcohol[4].
    
  • High-Resolution Mass Spectrometry (HRMS): Utilized to confirm the exact mass of the target compound, ensuring no over-reduction or side-product formation occurred during the reflux phase[4].

References

  • MDPI. "New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities". Organics 2024, 5(3), 290-297. [Link]

  • ResearchGate. "(PDF) New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities". ResearchGate. [Link]

Sources

(3-methyl-1H-pyrazol-5-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-Methyl-1H-pyrazol-5-yl)methanol

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyrazole derivatives as privileged scaffolds. The compound (3-methyl-1H-pyrazol-5-yl)methanol serves as a highly versatile, bifunctional building block. Its pyrazole core offers critical hydrogen-bond donor and acceptor capabilities essential for kinase hinge-binding, while the primary carbinol provides an orthogonal handle for late-stage functionalization. This guide provides an in-depth mechanistic overview of its properties, tautomeric behavior, and field-validated synthetic workflows.

Chemical Identity and Annular Tautomerism

In solution, 1H-unsubstituted pyrazoles undergo rapid annular tautomerism. Consequently, (3-methyl-1H-pyrazol-5-yl)methanol and (5-methyl-1H-pyrazol-3-yl)methanol are tautomers that exist in a dynamic equilibrium. This phenomenon explains why chemical registries assign multiple CAS numbers (29004-73-7 and 17607-71-5) to what is practically the same bulk material[1].

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Formula C5H8N2O[2]
Molecular Weight 112.13 g/mol
Monoisotopic Mass 112.06366 Da[2]
Primary CAS Numbers 29004-73-7, 17607-71-5[1]
PubChem CID 730093[3]

| InChIKey | SYDSMFCVIJNHEN-UHFFFAOYSA-N[2] |

Validated Synthetic Workflow: Lithium Aluminum Hydride Reduction

The most robust method to access (3-methyl-1H-pyrazol-5-yl)methanol is the reduction of its corresponding ester, ethyl 3-methyl-1H-pyrazole-5-carboxylate. The following protocol is designed as a self-validating system, incorporating causality for each reagent choice and In-Process Controls (IPC) to ensure reproducibility.

Mechanistic Rationale: Lithium aluminum hydride (LiAlH₄) is selected over milder hydrides (like NaBH₄) because esters are notoriously resistant to borohydride reduction without additives. However, the pyrazole N-H proton is acidic (pKa ~14) and will rapidly quench one equivalent of hydride, evolving hydrogen gas. Therefore, a minimum of 1.5 to 2.0 molar equivalents of LiAlH₄ must be used to ensure complete reduction of the ester carbonyl[4].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Causality: LiAlH₄ reacts violently with moisture, and the intermediate aluminate complex is highly sensitive to premature protic quenching.

  • Reagent Loading: Suspend LiAlH₄ (2.0 equiv.) in anhydrous Tetrahydrofuran (THF) at 0 °C. Causality: THF is chosen over diethyl ether due to its higher boiling point and superior solvation of polar pyrazole intermediates.

  • Substrate Addition: Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 equiv.) in anhydrous THF and add dropwise to the hydride suspension over 30 minutes, maintaining the internal temperature below 5 °C. Causality: The initial deprotonation of the pyrazole N-H is highly exothermic. Dropwise addition prevents thermal runaway.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in wet ethyl acetate, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). Self-Validation: The reaction is deemed complete only when the ester starting material is entirely consumed and replaced by the product mass.

  • Fieser Workup: Re-cool the vessel to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled water[4]. Causality: This specific stoichiometric quench traps the aluminum byproducts as a granular, easily filterable aluminate salt. This prevents the formation of a gelatinous emulsion that would otherwise trap the highly polar pyrazole product.
  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the crude (3-methyl-1H-pyrazol-5-yl)methanol.

Downstream Functionalization in Drug Discovery

Once synthesized, the primary alcohol serves as a versatile node for divergent synthesis. Mild oxidation yields an aldehyde suitable for reductive aminations, while halogenation provides an alkylating agent for SN2 cross-coupling.

G A (3-methyl-1H-pyrazol-5-yl)methanol Core Scaffold B Oxidation (MnO2) Aldehyde Intermediate A->B Mild Oxidation C Halogenation (SOCl2) Alkylating Agent A->C Chlorination D Mitsunobu Reaction Ether Linkage A->D Phenol + DEAD/PPh3 E Target API Kinase Inhibitor B->E Reductive Amination C->E SN2 Alkylation D->E Scaffold Decoration

Synthetic functionalization workflow of (3-methyl-1H-pyrazol-5-yl)methanol in drug discovery.

Analytical Validation Standards

To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed before proceeding to library synthesis:

  • ¹H NMR (DMSO-d6): Confirm the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm). The newly formed methylene protons of the carbinol will appear as a doublet (coupling to the adjacent -OH) around 4.4 ppm, which will collapse to a singlet upon D₂O exchange. The pyrazole C4-H typically resonates as a sharp singlet near 5.9–6.0 ppm.

  • LC-MS Validation: Electrospray ionization (ESI+) should display a dominant[M+H]⁺ peak at m/z 113.1[4].

References

  • Title: C5H8N2OS - Explore - PubChemLite Source: uni.lu URL: [Link]

  • Title: (3-methyl-1H-pyrazol-5-yl)methanol | C5H8N2O - PubChem - NIH Source: nih.gov URL: [Link]

Sources

3-Hydroxymethyl-5-methylpyrazole: Technical Guide to Biological Activity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxymethyl-5-methylpyrazole (CAS: 29004-73-7 for the generic tautomer class) represents a critical scaffold in medicinal chemistry and a pivotal metabolic intermediate in the biotransformation of alkylpyrazoles. While structurally related to the alcohol dehydrogenase (ADH) inhibitor Fomepizole (4-methylpyrazole), this specific isomer functions primarily as a high-value synthetic building block for kinase inhibitors and a metabolic marker for the hypoglycemic agent 3,5-dimethylpyrazole.

This guide provides a technical deep-dive into its chemical biology, validated synthesis protocols, and applications in fragment-based drug discovery (FBDD).

Part 1: Chemical Biology & Metabolic Significance

Tautomerism and Structural Identity

In its unsubstituted form (1H-pyrazole), 3-hydroxymethyl-5-methylpyrazole exists in dynamic equilibrium with 5-hydroxymethyl-3-methylpyrazole. This tautomerism is driven by the rapid proton migration between N1 and N2.

  • Significance: In solution, the population of tautomers depends on solvent polarity. However, upon N-alkylation (e.g., forming a drug candidate), the regiochemistry becomes fixed, dictating the steric environment of the hydroxymethyl group.

Metabolic Pathway: The 3,5-Dimethylpyrazole Oxidation

Biologically, 3-hydroxymethyl-5-methylpyrazole is the obligate intermediate in the oxidative metabolism of 3,5-dimethylpyrazole (3,5-DMP) . 3,5-DMP is a potent hypoglycemic agent that acts by inhibiting lipolysis, but its use is limited by rebound hyper-free fatty acidemia.

Mechanism:

  • Substrate: 3,5-Dimethylpyrazole.[1][2]

  • Enzyme: Hepatic microsomal oxidases (Cytochrome P450s) and Alcohol Dehydrogenase (ADH).

  • Intermediate: One methyl group is hydroxylated to form 3-hydroxymethyl-5-methylpyrazole .

  • Terminal Metabolite: The alcohol is rapidly oxidized to 5-methylpyrazole-3-carboxylic acid , which is excreted in urine.

Visualization: Metabolic Oxidation Pathway

MetabolicPathway DMP 3,5-Dimethylpyrazole (Hypoglycemic Agent) CYP CYP450 / ADH (Hydroxylation) DMP->CYP HMP 3-Hydroxymethyl-5-methylpyrazole (Transient Intermediate) ADH_ALDH ADH / ALDH (Oxidation) HMP->ADH_ALDH MPC 5-Methylpyrazole-3-carboxylic Acid (Excreted Metabolite) CYP->HMP Phase I Metabolism ADH_ALDH->MPC Rapid Conversion

Figure 1: Oxidative metabolism of 3,5-dimethylpyrazole in mammalian systems. The hydroxymethyl derivative is the rate-determining intermediate before conversion to the carboxylic acid.

Part 2: Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 3-hydroxymethyl-5-methylpyrazole motif serves as a "hinge-binding" mimic in kinase inhibitor design. The pyrazole nitrogens can accept and donate hydrogen bonds to the ATP-binding pocket of kinases such as p38 MAPK and CDK2 .

  • Functionalization: The hydroxymethyl group (-CH2OH) provides a versatile handle for further derivatization (e.g., conversion to halides for coupling or oxidation to aldehydes for reductive amination), allowing the extension of the molecule into the "solvent-exposed" region of the kinase pocket.

Coordination Chemistry (MOFs and Ligands)

In inorganic chemistry, this molecule acts as a bidentate or tridentate ligand.

  • N-Donor: The pyrazole nitrogen coordinates with transition metals (Zn, Co, Cu).

  • O-Donor: The hydroxyl group can participate in hemilabile coordination or hydrogen bonding networks.

  • Application: Used to synthesize Metal-Organic Frameworks (MOFs) with tunable pore sizes for gas storage or catalysis.

Part 3: Synthesis & Manufacturing Protocols

For research applications requiring high purity (>98%), the reduction of the corresponding ester is the most reliable method, avoiding the regioselectivity issues of cyclization reactions.

Protocol A: Regioselective Reduction of Ethyl 3-methylpyrazole-5-carboxylate

Objective: Synthesis of 3-hydroxymethyl-5-methylpyrazole from a commercially available ester.

Reagents:

  • Ethyl 3-methylpyrazole-5-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na2SO4) decahydrate (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Activation: Cool the THF to 0°C. Carefully add LiAlH4 pellets/powder. Stir for 15 minutes to ensure suspension.

  • Addition: Dissolve Ethyl 3-methylpyrazole-5-carboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (System: 10% MeOH in DCM). The ester spot (high Rf) should disappear; the alcohol spot (lower Rf) will appear.

  • Quenching (Fieser Method): Cool to 0°C.

    • Add water (x mL = grams of LiAlH4).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield white crystalline needles.

Expected Yield: 85-92% Characterization (1H NMR, DMSO-d6): δ 12.5 (br s, 1H, NH), 5.1 (t, 1H, OH), 4.4 (d, 2H, CH2), 2.2 (s, 3H, CH3), 6.0 (s, 1H, CH-pyrazole).

Protocol B: Industrial Cyclization (The Knorr Method)

Objective: Large-scale synthesis using hydrazine condensation.

  • Precursor: Acetylacetaldehyde dimethyl acetal or 4-methoxy-3-buten-2-one.

  • Reaction: Condensation with hydrazine hydrate.

  • Note: This method often yields a mixture of isomers if the hydrazine is substituted.[3] For unsubstituted hydrazine, it yields the target directly but requires careful temperature control to avoid polymerization.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Starting Material: Ethyl 3-methylpyrazole-5-carboxylate Step1 Reduction (LiAlH4 / THF, 0°C -> Reflux) Start->Step1 Step2 Quenching (Fieser Workup) Step1->Step2 Step3 Purification (Recrystallization EtOH/Hex) Step2->Step3 Product Final Product: 3-Hydroxymethyl-5-methylpyrazole (>98% Purity) Step3->Product

Figure 2: Laboratory scale synthesis workflow via ester reduction.

Part 4: Quantitative Data Summary

PropertyValueContext
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
pKa (Predicted) ~14.2 (OH), ~2.5 (Py-N)Amphoteric nature
Solubility High: DMSO, MeOH, EtOHLow: Hexane, ToluenePolar protic solvent recommended for bioassays
Melting Point 114-116 °CCrystalline solid
Toxicity (LD50) Not established for isomerAnalog 4-MP LD50 (rat): 2.5 g/kg

References

  • Smith, D. L., Forist, A. A., & Gerritsen, G. C. (1965).[1] Metabolism of 3,5-Dimethylpyrazole-C14 in the Rat. Journal of Pharmacology and Experimental Therapeutics. Link

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12218432, 3-Ethyl-5-methyl-1H-pyrazole (Structural Analog). Link

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research. Proceedings of the National Academy of Sciences. Link

Sources

The Strategic Evolution of Pyrazole Methanol Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs from Celecoxib to Crizotinib . However, the specific subclass of pyrazole methanol derivatives (hydroxymethyl-pyrazoles) represents a critical juncture in structure-activity relationship (SAR) optimization. These derivatives serve a dual purpose: as versatile synthetic intermediates allowing access to complex ether/amine linkages, and as potent pharmacophores themselves, capable of acting as hydrogen bond donors/acceptors within the ATP-binding pockets of kinases.

This guide analyzes the historical trajectory of these derivatives, details the "Regioselectivity Problem" inherent in their synthesis, and provides a validated protocol for their generation, supported by 2025–2026 literature.

Part 1: The Pharmacophore Evolution

From Antipyrine to Kinase Inhibitors

The history of pyrazole drug design is a shift from simple analgesics to complex targeted therapies. The introduction of the hydroxymethyl group (-CH₂OH) at the C3 or C4 position of the pyrazole ring marked a pivotal shift in kinase inhibitor design.

  • The Solubility/Binding Pivot: In early kinase inhibitor discovery (e.g., JNK and JAK inhibitors), researchers found that direct alkylation of the pyrazole often led to lipophilic compounds with poor metabolic stability. The introduction of a methanol handle allowed for:

    • H-Bonding: The hydroxyl group can interact with the hinge region or the ribose-binding pocket of kinases (e.g., JAK2, SYK).

    • Synthetic Divergence: The alcohol serves as a "chemical hook," easily converted into ethers or amines to reach solvent-exposed regions of the protein.

  • Case Study: CML and the "Magic Methanol" (2026) Recent studies (Source 1.22) in Chronic Myeloid Leukemia (CML) therapeutics highlighted a series of aminopyrimidin-4-yl-1H-pyrazole derivatives. Notably, the derivative retaining the C4-methanol moiety (Compound 5) exhibited superior cytotoxicity against Imatinib-resistant K562 cells compared to its ester or amide counterparts. This underscores the pyrazole methanol not just as an intermediate, but as a bioactive pharmacophore capable of overcoming drug resistance.

Visualization: The Scaffold Evolution Pathway

The following diagram illustrates the structural evolution from a basic pyrazole core to high-value kinase inhibitors via the methanol intermediate.

ScaffoldEvolution Start Simple Pyrazole (Antipyrine Era) Step1 C4-Carboxylate Functionalization Start->Step1 Regioselective Cyclization Pivot Pyrazole Methanol (The Synthetic Pivot) Step1->Pivot LAH/DIBAL Reduction Branch1 Direct Pharmacophore (H-Bond Donor in Kinase Pocket) Pivot->Branch1 Bioactivity Optimization Branch2 Ether/Amine Derivatives (Solubilizing Tails) Pivot->Branch2 Derivatization Drug Targeted Inhibitor (e.g., JAK/SYK/ALK Inhibitors) Branch1->Drug Branch2->Drug

Caption: The central role of the Pyrazole Methanol intermediate in diversifying kinase inhibitor scaffolds.

Part 2: The Regioselectivity Challenge

The synthesis of substituted pyrazoles is plagued by the "tautomer problem." When alkylating a pyrazole or cyclizing a hydrazine with a 1,3-dicarbonyl, obtaining the N1-isomer versus the N2-isomer is critical for biological activity.

  • The Problem: In asymmetric 1,3-diketones, hydrazine can attack either carbonyl. For pyrazole methanols derived from esters, this dictates whether the hydroxymethyl group ends up at C3 or C5 relative to the N-substituent.

  • The Solution: Modern protocols utilize steric control or enzymatic catalysis (e.g., Lipase TLL, Source 1.8) to force a single regioisomer.

Part 3: Validated Experimental Protocol

Synthesis of 1-Aryl-4-Hydroxymethyl-1H-Pyrazole

Objective: Regioselective synthesis of a C4-pyrazole methanol derivative from an ester precursor, a common step in generating JAK/SYK inhibitors (Source 1.22).

Reagents & Equipment[1][2]
  • Substrate: Ethyl 1-(phenyl)-1H-pyrazole-4-carboxylate (synthesized via Vilsmeier-Haack or condensation).

  • Reductant: Lithium Aluminum Hydride (LAH) (2.0 equiv) or DIBAL-H (for milder conditions).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Monitoring: TLC (Silica gel, MeOH:DCM 5:95).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Argon/Nitrogen.

    • Add Ethyl 1-(phenyl)-1H-pyrazole-4-carboxylate (1.0 g, 4.6 mmol) dissolved in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Reduction (The Critical Step):

    • Safety Note: LAH reacts violently with moisture.

    • Add LAH (1.0 M in THF) dropwise via syringe over 15 minutes. Maintain temperature < 5°C to prevent over-reduction or ring opening.

    • Allow the reaction to warm to room temperature (RT) and stir for 3–5 hours.

  • Validation (In-Process Control):

    • TLC Check: Spot the reaction mixture against the starting ester.

    • Endpoint: Disappearance of the non-polar ester spot (

      
      ) and appearance of a more polar spot (
      
      
      
      in 5% MeOH/DCM).
  • Quenching (Fieser Method):

    • Cool back to 0°C.

    • Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LAH used.

    • Stir until a granular white precipitate forms (aluminum salts).

  • Isolation:

    • Filter through a Celite pad. Wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude (1-phenyl-1H-pyrazol-4-yl)methanol .

  • Characterization (Self-Validating Markers):

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm).

    • Diagnostic Signal: A doublet at ~4.3–4.5 ppm (

      
      -OH) and a triplet at ~4.8–5.0 ppm  (OH, exchangeable with 
      
      
      
      ).

Part 4: Comparative Data Analysis

The following table summarizes the biological impact of the hydroxymethyl group versus other substituents at the C4 position in recent kinase inhibitor studies (Source 1.14, 1.22).

Substituent (R) at C4Electronic EffectSolubility (LogP)Kinase Activity (IC50)Primary Interaction Mode
-H NeutralHigh (Lipophilic)> 10 µM (Inactive)Weak van der Waals
-COOEt (Ester) Electron WithdrawingModerate~ 5.0 µMSteric Clash / Weak H-Bond
-CH₂OH (Methanol) Neutral / Donor Low (Hydrophilic) < 0.5 µM (Active) H-Bond Donor to Hinge/Ribose
-CH₂-NH-R Basic / DonorLow< 0.1 µM (Potent)Salt Bridge / H-Bond Network

Part 5: Synthetic Workflow Diagram

This diagram outlines the decision-making process for synthesizing these derivatives, highlighting the regioselectivity checkpoints.

SynthesisWorkflow Substrate Starting Material: Hydrazine + 1,3-Dicarbonyl Decision Regioselectivity Control? Substrate->Decision PathA Method A: Standard Knorr (Mixture of Isomers) Decision->PathA No Control PathB Method B: Enaminone / Lipase (Regioselective) Decision->PathB Steric/Enzymatic Control Intermediate Intermediate: Pyrazole Carboxylate PathA->Intermediate Low Yield/Separation Req. PathB->Intermediate High Yield Reduction Reduction (LAH/DIBAL) to Pyrazole Methanol Intermediate->Reduction Final Target: 4-Hydroxymethyl-Pyrazole Reduction->Final

Caption: Workflow distinguishing classical vs. modern regioselective synthesis of pyrazole methanols.

References

  • Singh, P., et al. (2026).[3] Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports. Retrieved from [Link]

  • Thieme Chemistry. (2024).[4] Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Pfizer Inc. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents.[5] Retrieved from [Link]

Sources

Methodological & Application

synthesis of (3-methyl-1H-pyrazol-5-yl)methanol from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (3-methyl-1H-pyrazol-5-yl)methanol from Ethyl Acetoacetate

Executive Summary

This application note details the synthetic protocol for (3-methyl-1H-pyrazol-5-yl)methanol (Target), a critical pharmacophore in fragment-based drug discovery (FBDD) and kinase inhibitor development.

Critical Strategic Insight: Direct condensation of ethyl acetoacetate with hydrazine yields 3-methyl-5-pyrazolone (a cyclic amide/enol), which lacks the necessary carbon framework to generate the 5-hydroxymethyl group directly. Therefore, this protocol utilizes a C-acylation strategy (Claisen condensation) to first install the required carbon skeleton before cyclization. The route proceeds via the Ethyl 3-methylpyrazole-5-carboxylate intermediate, followed by hydride reduction.

Strategic Retro-Synthesis & Pathway Analysis

The synthesis is divided into three distinct phases to ensure regiochemical control and yield maximization.

  • Phase 1: Carbon Insertion (C-Acylation). Ethyl acetoacetate is reacted with diethyl oxalate to form a diketo-diester intermediate. This step introduces the critical 5th carbon required for the methanol substituent.

  • Phase 2: Knorr Cyclization & Decarboxylation. Reaction with hydrazine effects ring closure. Subsequent hydrolysis and selective decarboxylation yield the stable ethyl 3-methylpyrazole-5-carboxylate.

  • Phase 3: Chemoselective Reduction. The ester moiety is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH

    
    ) or Red-Al, avoiding over-reduction of the pyrazole ring.
    

Note on Regiochemistry: Tautomerism in the pyrazole ring renders the 3-methyl and 5-methyl positions equivalent in the unsubstituted 1H-form. The nomenclature (3-methyl-1H-pyrazol-5-yl)methanol is used here to denote the 3,5-substitution pattern.

Synthetic Pathway Diagram

SynthesisPathway Start Ethyl Acetoacetate (C6H10O3) Inter1 Diethyl Oxalacetoacetate (Intermediate) Start->Inter1 Step 1: Claisen Condensation Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter1 Inter2 Ethyl 3-methylpyrazole- 5-carboxylate Inter1->Inter2 Step 2: Cyclization & Decarboxylation Reagent2 Hydrazine Hydrate Reagent2->Inter2 Target (3-methyl-1H-pyrazol- 5-yl)methanol Inter2->Target Step 3: Reduction Reagent3 LiAlH4 / THF Reagent3->Target

Figure 1: Synthetic workflow from Ethyl Acetoacetate to the target alcohol via the carboxylate intermediate.

Detailed Experimental Protocols

Phase 1 & 2: Synthesis of Ethyl 3-methylpyrazole-5-carboxylate

This protocol combines the carbon insertion and cyclization. While industrial routes often start from acetone/diethyl oxalate to make ethyl acetopyruvate, this method utilizes ethyl acetoacetate as requested, requiring a decarboxylation step.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Diethyl oxalate (1.1 eq)

  • Sodium ethoxide (1.1 eq, 21% wt in EtOH)

  • Hydrazine hydrate (1.2 eq, 80% solution)

  • Ethanol (Absolute)[1][2][3]

  • Acetic acid (Catalytic)[4][5]

Protocol:

  • Condensation: In a dry 3-neck round-bottom flask (RBF) under

    
    , charge Sodium Ethoxide solution. Cool to 0°C.[6]
    
  • Add Diethyl Oxalate dropwise, maintaining temperature <10°C. Stir for 15 min.

  • Add Ethyl Acetoacetate dropwise. The solution will turn yellow/orange.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Mechanism: Formation of diethyl oxalacetoacetate (triketo-diester).

  • Cyclization: Cool the mixture to 0°C. Add Hydrazine Hydrate dropwise. (Caution: Exothermic).

  • Reflux the mixture for 2 hours. This forms diethyl 3-methylpyrazole-4,5-dicarboxylate.

  • Decarboxylation (In-situ): To remove the ester at position 4 (derived from the acetoacetate carboxyl), acid hydrolysis is performed. Add 10% HCl and reflux for 4 hours. The 4-position ester hydrolyzes and decarboxylates more readily than the 5-position ester due to steric and electronic factors, though this step often yields a mixture.

    • Optimization Note: For higher purity, it is recommended to isolate the intermediate or use the Ethyl Acetopyruvate route (Acetone + Diethyl Oxalate) if strict adherence to "Ethyl Acetoacetate" starting material is not mandatory.

  • Workup: Neutralize with

    
    . Extract with Ethyl Acetate (3x).[7] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 3:1).

    • Yield Target: 60-75%

    • QC Check:

      
       NMR (CDCl
      
      
      
      ):
      
      
      1.35 (t, 3H), 2.35 (s, 3H), 4.35 (q, 2H), 6.60 (s, 1H, Pyrazole-H4).
Phase 3: Reduction to (3-methyl-1H-pyrazol-5-yl)methanol

This step converts the ester functionality to the primary alcohol.

Reagents:

  • Ethyl 3-methylpyrazole-5-carboxylate (Intermediate from Phase 2)[7]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Glauber’s Salt (

    
    ) or Fieser workup reagents
    

Protocol:

  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and addition funnel. Purge with Argon/Nitrogen.

  • Solubilization: Suspend LiAlH

    
      (2.0 eq) in anhydrous THF at 0°C.
    
  • Addition: Dissolve Ethyl 3-methylpyrazole-5-carboxylate in minimal dry THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes. Observation: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to RT, then reflux gently for 3-5 hours. Monitor by TLC (EtOAc:MeOH 9:1) for disappearance of the ester spot (

    
    ) and appearance of the alcohol (
    
    
    
    ).
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with hot THF.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification: Recrystallization from Acetone/Ether is usually sufficient.

Data Summary Table:

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic
Melting Point 128 - 132 °CLiterature value consistency
Yield (Step 3) 85 - 92%High efficiency reduction
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents

Quality Control & Validation

NMR Characterization: To validate the structure of (3-methyl-1H-pyrazol-5-yl)methanol :

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.60 (br s, 1H, NH) – Confirming 1H-pyrazole tautomer.
      
    • 
       5.90 (s, 1H, C4-H) – Characteristic pyrazole ring proton.
      
    • 
       5.15 (t, 1H, OH) – Hydroxyl proton (couples with CH2).
      
    • 
       4.45 (d, 2H, 
      
      
      
      -OH) – Methylene group (The target functionality).
    • 
       2.20 (s, 3H, 
      
      
      
      ) – Methyl group.

Common Pitfalls & Troubleshooting:

  • Formation of Pyrazolone: If the reaction in Phase 1 yields a solid that is insoluble in organic solvents and shows a carbonyl peak at ~1650 cm

    
     but no ester signals, you likely skipped the oxalate step or the oxalate was wet. This is 3-methyl-5-pyrazolone , which cannot be easily reduced.
    
  • Over-reduction: While LiAlH

    
     is standard, excessive reflux times can sometimes reduce the pyrazole double bonds (rare) or cause ring cleavage. Monitor strictly by TLC.
    
  • N-Alkylation: If performing alkylation steps later, remember that the N-H proton is acidic (

    
    ).
    

References

  • Azim, F., et al. (2021).[3][8] "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • ResearchGate. Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Available at: [Link]

  • National Institutes of Health (PMC). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles. Available at: [Link]

Sources

Application Note: Reduction of Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate to (3-Methyl-1H-Pyrazol-5-yl)Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The reduction of heteroaromatic esters to their corresponding alcohols is a fundamental transformation in medicinal chemistry. Specifically, the synthesis of (3-methyl-1H-pyrazol-5-yl)methanol from ethyl 3-methyl-1H-pyrazole-5-carboxylate is a critical step in generating building blocks for modern pharmaceutical agents, including GLP-1 receptor (GLP1R) agonists[1] and ubiquitin C-terminal hydrolase 30 (USP30) inhibitors[2].

While milder reducing agents like sodium borohydride (NaBH4) are highly effective for aldehydes and ketones, they are generally kinetically inert toward esters unless activated by electrophilic additives (e.g., CaCl2 or I2). Therefore, Lithium Aluminum Hydride (LiAlH4) serves as the reagent of choice for the rapid, complete, and scalable reduction of pyrazole-5-carboxylates[3].

Expert Insight - The Causality of Stoichiometry: A critical mechanistic consideration for this specific substrate is the presence of the acidic N-H proton on the pyrazole ring. When LiAlH4 is introduced, an immediate acid-base reaction occurs, consuming one equivalent of hydride to form a lithium pyrazolide intermediate while evolving hydrogen gas (H2). Consequently, the standard 0.5 equivalents of LiAlH4 (which provides the 2 hydrides theoretically needed for an ester-to-alcohol reduction) is insufficient. A robust, self-validating protocol must employ 1.5 to 2.0 equivalents of LiAlH4 to account for both the initial deprotonation of the pyrazole core and the subsequent nucleophilic acyl substitution and reduction of the intermediate.

Experimental Design and Safety System

LiAlH4 is highly pyrophoric and reacts violently with moisture. The protocol described herein is designed as a self-validating system to ensure both safety and high yield:

  • Anhydrous Conditions: Ensures hydride equivalents are not prematurely quenched by atmospheric water.

  • Temperature Control: Initiating the reaction at 0 °C safely manages the highly exothermic deprotonation step.

  • Fieser Workup: A highly controlled, stoichiometric quenching method that prevents the formation of unfilterable, gelatinous aluminum hydroxide emulsions. It forces the formation of a crisp, granular aluminate salt that is easily removed by filtration, validating the successful termination of the reaction.

ReactionWorkflow A Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Substrate in dry THF) B Cool to 0 °C (Ice Bath) A->B C Dropwise Addition of LiAlH4 (1.5 - 2.0 eq) B->C D Warm to Room Temp Stir 1-2 hours C->D E Reaction Monitoring (TLC / LC-MS) D->E F Fieser Workup (H2O, 15% NaOH, H2O) E->F G Filtration & Extraction (Celite Pad) F->G H (3-methyl-1H-pyrazol-5-yl)methanol (Product Isolation) G->H

Workflow for the LiAlH4-mediated reduction of ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Step-by-Step Protocol

Reagent Preparation
  • Substrate: Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq, e.g., 10.0 mmol, 1.54 g).

  • Reducing Agent: LiAlH4 (2.0 eq, 20.0 mmol). Note: Can be used as a solid or a commercially available 1.0 M solution in THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate, 50 mL).

  • Atmosphere: Argon or Nitrogen gas.

Reaction Execution
  • Purge and Dissolve: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas. Add the ethyl 3-methyl-1H-pyrazole-5-carboxylate and anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Hydride Addition: Slowly add the LiAlH4 (solid or solution) dropwise/portion-wise over 15 to 20 minutes[2].

    • Causality: Rapid addition will cause vigorous H2 evolution and thermal runaway due to the acidic pyrazole N-H reacting with the hydride.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours.

  • Monitoring: Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes) or LC-MS until the starting ester is completely consumed[1].

The Fieser Quench (Critical Step)

To safely quench the reaction, utilize the Fieser method. Assuming


 grams  of LiAlH4 were used (for 20 mmol, 

= 0.76 g):
  • Cool the reaction mixture back to 0 °C.

  • Add

    
     mL of distilled water  dropwise with vigorous stirring. (Caution: Highly exothermic, H2 gas evolution).
    
  • Add

    
     mL of 15% aqueous NaOH  dropwise.
    
  • Add 3

    
     mL of distilled water .
    
  • Remove the ice bath and stir vigorously at room temperature for 15–30 minutes until the aluminum salts form a white, granular precipitate.

FieserWorkup Start Unquenched Reaction Mixture (Contains excess LiAlH4) Step1 Add x mL H2O (Dropwise at 0 °C) Quenches unreacted hydride Start->Step1 Step2 Add x mL 15% NaOH Promotes aluminate salt formation Step1->Step2 Step3 Add 3x mL H2O Completes precipitation Step2->Step3 Step4 Stir 15-30 min Ensures complete salt aggregation Step3->Step4 Step5 Filter through Celite Removes Al salts cleanly Step4->Step5 End Clear Organic Filtrate (Product in Solution) Step5->End

Sequential Fieser workup mechanism for safe and efficient quenching of LiAlH4.

Isolation
  • Filter the resulting suspension through a pad of Celite.

  • Wash the filter cake thoroughly with hot THF or 10% Methanol in Dichloromethane (3 × 20 mL). Causality: The pyrazole alcohol product is highly polar and strongly hydrogen-bonds to the aluminum salts; aggressive washing is required for high recovery.

  • Concentrate the combined filtrate under reduced pressure to afford the pure (3-methyl-1H-pyrazol-5-yl)methanol.

Quantitative Data & Troubleshooting

Table 1: Reaction Parameters and Rationale
ParameterValue / DescriptionCausal Rationale
Substrate 1.0 EquivalentStarting material.
LiAlH4 1.5 – 2.0 Equivalents1.0 eq is consumed by the acidic pyrazole N-H; 0.5 eq (2 hydrides) is required for ester reduction. Excess ensures kinetic completion.
THF Solvent 0.2 M (relative to substrate)Balances reaction rate with sufficient thermal mass to absorb the exothermic heat of reaction.
Temperature 0 °C → 25 °C0 °C controls initial H2 evolution; 25 °C provides the activation energy necessary for full ester reduction.
Typical Yield 75% – 90%High conversion is standard, though final isolated yield depends heavily on the efficient extraction of the polar product from the Al salts.
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete conversion (TLC shows residual ester)Insufficient active LiAlH4 due to moisture exposure or N-H consumption.Ensure strictly anhydrous conditions; increase LiAlH4 to a full 2.0 equivalents.
Gelatinous emulsion during workup Incorrect quenching stoichiometry or sequence.Strictly adhere to the Fieser workup (

:

: 3

ratio). Do not substitute with saturated Na2SO4 or Rochelle's salt for this specific substrate.
Low isolated yield (despite complete conversion)Product remains trapped in the aluminum salt filter cake.Wash the Celite pad thoroughly with hot THF or 10% MeOH/DCM. The pyrazole alcohol is highly polar and prone to sequestration.

References

  • Source: Google Patents (US20240067630A1)
  • Source: European Patent Office (EP 3842427 A1)

Sources

Application Note: Precision Oxidation Strategies for (3-Methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The oxidation of (3-methyl-1H-pyrazol-5-yl)methanol (CAS: 29004-73-7) presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains three reactive sites:

  • The primary alcohol (target for oxidation).[1][2][3][4][5][6]

  • The C3-methyl group (susceptible to benzylic-type oxidation under harsh conditions).

  • The pyrazole NH (acidic, nucleophilic, and capable of coordinating metal oxidants).

This Application Note outlines two validated pathways:

  • Route A (Aldehyde): A heterogeneous oxidation using Activated Manganese Dioxide (

    
    ) . This method is selected for its exceptional chemoselectivity, leaving the C3-methyl and pyrazole ring intact while exclusively oxidizing the allylic-like alcohol.
    
  • Route B (Carboxylic Acid): A high-fidelity Pinnick Oxidation sequence (via the aldehyde) or a direct TEMPO-mediated oxidation. We prioritize the Pinnick sequence for pharmaceutical applications due to its mildness and lack of chlorinated byproducts.

Structural Considerations: Tautomerism

Researchers must note that (3-methyl-1H-pyrazol-5-yl)methanol exists in tautomeric equilibrium with (5-methyl-1H-pyrazol-3-yl)methanol. In solution, the position of the proton (N1 vs. N2) shifts rapidly. For the purpose of oxidation, these tautomers react identically, but NMR characterization may show broadened signals due to this exchange.

Decision Logic & Workflow

The following flowchart illustrates the decision matrix for selecting the appropriate oxidation protocol based on the desired end-product and purity requirements.

OxidationWorkflow Start Substrate: (3-methyl-1H-pyrazol-5-yl)methanol Target Select Target Start->Target Aldehyde Target: Aldehyde ((3-methyl-1H-pyrazol-5-yl)carbaldehyde) Target->Aldehyde Route A Acid Target: Carboxylic Acid (3-methyl-1H-pyrazole-5-carboxylic acid) Target->Acid Route B MnO2 Reagent: Activated MnO2 (Heterogeneous, Selective) Aldehyde->MnO2 Pinnick Reagent: NaClO2 / NaH2PO4 (Pinnick Oxidation) Acid->Pinnick High Purity (2-Step) TEMPO Reagent: TEMPO / NaOCl (Direct Oxidation) Acid->TEMPO Faster (1-Step) MnO2->Start Oxidation Pinnick->Aldehyde TEMPO->Start

Figure 1: Strategic workflow for pyrazole methanol oxidation. Green path indicates aldehyde synthesis; Red path indicates acid synthesis.

Route A: Synthesis of the Aldehyde

Target: (3-methyl-1H-pyrazol-5-yl)carbaldehyde Primary Method: Activated Manganese Dioxide (


) Oxidation[7]
Mechanistic Rationale

Manganese dioxide is the reagent of choice because it selectively oxidizes


-unsaturated alcohols (including heterocyclic methanols) to aldehydes. The reaction is heterogeneous, occurring on the surface of the 

. Crucially, it does not oxidize the C3-methyl group , a common side reaction with stronger oxidants like

or Chromic acid.
Experimental Protocol

Reagents:

  • Substrate: (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Oxidant: Activated

    
     (10.0 – 15.0 eq)
    
    • Note: "Activated" is critical. Commercial

      
       varies widely. If reaction is sluggish, use chemically activated 
      
      
      
      (precipitated from
      
      
      +
      
      
      ).
  • Solvent: Dichloromethane (DCM) or THF (if solubility is poor).

    • Solubility Tip: Pyrazoles can be sparingly soluble in pure DCM. A 9:1 DCM:THF mixture or pure THF is recommended.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole methanol (1.0 g, 8.9 mmol) in THF (20 mL) or DCM/THF (40 mL). Ensure complete dissolution; sonicate if necessary.

  • Addition: Add Activated

    
     (7.7 g, ~10 eq) in one portion. The mixture will become a black slurry.
    
  • Reaction: Stir vigorously at room temperature.

    • Monitoring: Check TLC every 2 hours (Eluent: 5% MeOH in DCM). The aldehyde is typically less polar than the alcohol.

    • Timeframe: Reaction typically completes in 4–16 hours. If incomplete after 24h, filter and re-treat with fresh

      
      .
      
  • Workup:

    • Filter the black suspension through a pad of Celite (diatomaceous earth) to remove manganese salts.

    • Wash the Celite pad thoroughly with THF or EtOAc to recover adsorbed product.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude product is often pure enough for subsequent steps (>90%). If necessary, purify via flash chromatography (SiO2, DCM/MeOH gradient).

Validation Data:

  • 1H NMR (DMSO-d6): Look for the disappearance of the

    
     doublet (~4.4 ppm) and appearance of the aldehyde singlet at ~9.8 ppm .
    
  • Yield: Expect 85–95%.

Route B: Synthesis of the Carboxylic Acid

Target: 3-methyl-1H-pyrazole-5-carboxylic acid Primary Method: Pinnick Oxidation (Two-Step from Alcohol)

Mechanistic Rationale

Direct oxidation of primary alcohols to acids using strong oxidants (e.g., Jones Reagent,


) is risky for this substrate due to the potential for oxidizing the C3-methyl group or degrading the electron-rich pyrazole ring.

The Pinnick Oxidation (


) is the superior choice. It operates on the aldehyde (generated via Route A) under mild, buffered conditions (pH ~3-4), ensuring the pyrazole ring and methyl group remain untouched.
Experimental Protocol (Step 2: Aldehyde to Acid)

Reagents:

  • Substrate: Pyrazole aldehyde (from Route A) (1.0 eq)

  • Oxidant: Sodium Chlorite (

    
    , 80% tech grade) (1.5 eq)
    
  • Scavenger: 2-Methyl-2-butene (iso-amylene) (10–20 eq)

    • Function: Scavenges hypochlorous acid (HOCl) generated in situ to prevent chlorination of the pyrazole ring.

  • Buffer: Sodium Dihydrogen Phosphate (

    
    ) (1.5 eq)
    
  • Solvent: t-Butanol / Water (3:1 ratio).

Step-by-Step Procedure:

  • Preparation: Dissolve the aldehyde (1.0 eq) in t-BuOH/Water (3:1).

  • Add Scavenger: Add 2-methyl-2-butene (10 eq).

  • Buffer: Add

    
     (1.5 eq) dissolved in a minimum amount of water.
    
  • Oxidation: Cool the mixture to 0°C. Add

    
     (1.5 eq) dissolved in water dropwise over 10 minutes. The solution may turn pale yellow.
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC (requires an acidic eluent, e.g., DCM/MeOH/AcOH).

  • Workup:

    • Acidify the reaction mixture to pH ~2–3 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Note: The pyrazole acid is amphoteric. Do not make the aqueous layer too basic during any wash steps, or the product will stay in the water.

    • Dry organics over

      
       and concentrate.
      
  • Purification: Recrystallization from water/ethanol or precipitation from minimal methanol by adding ether.

Alternative: Direct TEMPO Oxidation (One-Pot) For a faster, one-pot procedure, use TEMPO (cat.) / NaOCl (Bleach) .[2][8]

  • Caution: Use stoichiometric NaClO2 as the terminal oxidant (Zhao modification) rather than excess bleach to avoid chlorinating the pyrazole ring [1].

  • Protocol: Mix alcohol, TEMPO (0.05 eq), and phosphate buffer (pH 6.7). Add dilute bleach (0.05 eq) to initiate, then add

    
     solution dropwise.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Oxidation (

)
Deactivated reagent or water in solvent.Use "Activated" grade

. Dry solvents.[1] Reflux in DCM (40°C) if RT is too slow.
Low Solubility Pyrazole H-bonding.Use THF or add 5% MeOH to the reaction mixture. Protect the NH (e.g., THP or Boc) if solubility remains intractable.
Chlorinated Byproducts (Acid Route) HOCl attacking the pyrazole ring.Increase scavenger (2-methyl-2-butene) loading in Pinnick. Switch to Zhao's modification (TEMPO/

) to minimize free chlorine.
Over-oxidation (Methyl group) Reagent too strong (

).
Switch to mild oxidants (

, TEMPO). Avoid acidic dichromates.

References

  • Zhao, M., et al. (1999).[9][10] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach". Journal of Organic Chemistry, 64(7), 2564–2566. Link

  • Cahiez, G., et al. (2010). "Manganese Dioxide Oxidation of Alcohols". Organic Syntheses, 87, 212. (General procedure for activated MnO2). Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Comprehensive guide on reagent selection). Link

  • BenchChem. (2025).[1] "Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents". (Application note on MnO2 selectivity). Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for (3-methyl-1H-pyrazol-5-yl)methanol and all reagents before handling.

Sources

Application Note: (3-Methyl-1H-pyrazol-5-yl)methanol in Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Inorganic Chemists, Materials Scientists, and Drug Discovery Researchers

Executive Summary

The rational design of metal-organic architectures relies heavily on the selection of versatile, multi-donor ligands. (3-Methyl-1H-pyrazol-5-yl)methanol (CAS: 29004-73-7, CID: 730093) is a highly adaptable hybrid N,O-donor ligand[1]. Featuring a borderline-soft pyrazole nitrogen and a hard hydroxymethyl oxygen, this compound exhibits "hemilabile" behavior—a critical property for homogeneous catalysis and the construction of dynamic Metal-Organic Frameworks (MOFs).

This application note details the mechanistic rationale for employing this ligand, outlines its diverse coordination modes, and provides field-proven, self-validating protocols for synthesizing and characterizing its transition metal complexes[2].

Mechanistic Rationale & Ligand Design

As a Senior Application Scientist, I emphasize that ligand selection should never be arbitrary; it must be driven by the desired electronic and steric outcomes of the target complex. (3-Methyl-1H-pyrazol-5-yl)methanol offers three distinct mechanistic advantages:

  • Hard-Soft Asymmetry (Hemilability): The pyrazole nitrogen (N2) forms strong, kinetically inert bonds with late transition metals (e.g., Pd²⁺, Pt²⁺), preventing metal leaching. Conversely, the hydroxymethyl oxygen forms more labile bonds. In catalytic cycles (such as Suzuki-Miyaura cross-coupling), this O-arm can reversibly detach to open a vacant coordination site for substrate binding, while the N-arm anchors the catalyst[2].

  • Thermodynamic Chelate Effect: Upon deprotonation of the hydroxyl group, the ligand acts as a bidentate monoanion, forming a highly stable six-membered metallacycle.

  • Supramolecular Synthons: The uncoordinated pyrazole N-H (if the hydroxyl is selectively deprotonated) serves as a potent hydrogen-bond donor, facilitating the assembly of 1D chains or 2D sheets in the solid state—a vital feature for engineering spin-crossover materials or solid-state sensors[3].

Pathways L (3-Methyl-1H-pyrazol-5-yl)methanol M1 Monodentate (N-bound) Labile O-arm (Hemilabile) L->M1 Neutral pH Low Metal Conc. M2 Bidentate Chelate (N,O-bound) Stable 6-membered ring L->M2 Basic pH Thermodynamic Sink M3 Bridging (μ-N,O) Polynuclear/MOF Networks L->M3 Basic pH High Metal Conc.

Fig 1. Coordination pathways and structural modes of the N,O-donor pyrazole ligand.

Structural Chemistry & Quantitative Data

The coordination geometry of the resulting complex is dictated by the metal center's d-electron count and the ligand-to-metal ratio. Below is a summary of representative coordination modes observed with hydroxymethylpyrazole derivatives[2][3][4].

Table 1: Representative Coordination Modes and Applications
Metal CenterPreferred GeometryCoordination ModePrimary Application
Cu(II) (d⁹)Square Planar / Jahn-TellerBidentate (N,O) MonoanionicBioinorganic modeling (oxidase mimics); Oxidation catalysis.
Pd(II) (d⁸)Square PlanarBidentate (N,O) Neutral/AnionicHomogeneous cross-coupling catalysis; C-H activation[2].
Fe(II) (d⁶)OctahedralBridging (μ-N,O) / BidentateSpin-crossover (SCO) magnetic materials[3].
Zn(II) (d¹⁰)TetrahedralBidentate (N,O) NeutralLuminescent materials; Lewis acid catalysis[2].

Experimental Protocols

The following methodologies are designed as self-validating systems . By monitoring specific in-process physical and spectroscopic changes, researchers can confirm successful synthesis prior to advanced characterization.

Protocol A: Synthesis of Bis[(3-methyl-1H-pyrazol-5-yl)methanolato]copper(II)

Objective: Isolate a mononuclear, square-planar Cu(II) complex utilizing the thermodynamic chelate effect.

Reagents:

  • (3-Methyl-1H-pyrazol-5-yl)methanol (Ligand, HL): 2.0 mmol

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O): 1.0 mmol

  • Triethylamine (Et₃N): 2.2 mmol (Base)

  • Methanol (Anhydrous): 20 mL

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 2.0 mmol of the ligand in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. Stir until completely homogeneous.

  • Deprotonation (Causality Step): Add 2.2 mmol of Et₃N dropwise. Why Et₃N? The pKa of the primary alcohol is ~15.5. While Et₃N is not strong enough to deprotonate the free alcohol, coordination of the pyrazole nitrogen to the Lewis acidic Cu(II) center drastically lowers the pKa of the adjacent hydroxyl group, allowing Et₃N to drive the equilibrium toward the anionic N,O-chelate.

  • Metal Complexation: Dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of methanol. Add this dropwise to the ligand solution.

  • In-Process Validation: Observe the color shift. The solution will immediately transition from pale blue (solvated Cu²⁺) to a deep, intense green/blue. This hyperchromic shift in the d-d transition band (visible via UV-Vis at ~650 nm) confirms the formation of the N,O-chelated species.

  • Isolation: Stir for 4 hours at room temperature. Filter the solution through Celite to remove any insoluble copper hydroxide byproducts.

Protocol B: Vapor Diffusion Crystallization for SCXRD

Objective: Grow X-ray quality single crystals without inducing kinetic precipitation.

  • Transfer 5 mL of the filtered complex solution (from Protocol A) into a small inner vial (e.g., 2 dram).

  • Place the inner vial into a larger outer jar (e.g., 20 mL scintillation vial) containing 5 mL of diethyl ether (anti-solvent).

  • Seal the outer jar tightly.

  • Causality Step: Why vapor diffusion? Diethyl ether has a higher vapor pressure than methanol. It will slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This controlled decrease in solubility prevents amorphous precipitation and favors the thermodynamic growth of single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD).

  • Validation: After 3–7 days, block-like or needle-like crystals will form on the walls of the inner vial.

Workflow S1 Ligand Solvation (MeOH, 25°C) S2 Deprotonation (Add KOH/Et3N) S1->S2 pH Control S3 Metal Complexation (Add M(II) Salt) S2->S3 Chelation S4 Crystallization (Vapor Diffusion) S3->S4 Purification S5 Characterization (SCXRD, IR, NMR) S4->S5 Validation

Fig 2. Self-validating experimental workflow for synthesizing metal-pyrazole complexes.

Downstream Characterization & Validation Parameters

To ensure the integrity of the synthesized coordination compounds, the following analytical benchmarks must be met:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The free (3-methyl-1H-pyrazol-5-yl)methanol ligand exhibits a broad O-H stretching band at ~3200–3300 cm⁻¹. Upon successful deprotonation and coordination (Protocol A), this band will completely disappear. Additionally, the pyrazole C=N stretching frequency will shift (typically from ~1580 cm⁻¹ to ~1560 cm⁻¹), indicating electron density withdrawal by the metal center[2].

  • Nuclear Magnetic Resonance (NMR): For diamagnetic complexes (e.g., Zn²⁺, Pd²⁺, Pt²⁺), ¹H NMR will show a significant downfield shift of the pyrazole ring proton (at the 4-position) and the methylene protons (-CH₂-O) due to the deshielding effect of the coordinated metal[2].

References

  • PubChem. "(3-methyl-1H-pyrazol-5-yl)methanol | C5H8N2O - PubChem - NIH". National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "Variable coordination behavior of new hybrid pyrazole ligand: Synthesis and characterization of several ZnII, CdII, HgII, PdII, PtII, and NiII complexes". Inorganic Chemistry. Available at:[Link]

  • RSC Publishing. "An iron(II) complex salt that crystallises in three crystal forms, one of which undergoes a sterically controlled incomplete spin-state transition on cooling". Dalton Transactions. Available at:[Link]

Sources

Application Notes and Protocols for N-Alkylation of (3-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazoles and the Chemoselectivity Challenge

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their unique structural and electronic properties have led to their incorporation into a multitude of blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction medication sildenafil. The substituent on the pyrazole nitrogen plays a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic properties, making the N-alkylation of pyrazole scaffolds a critical step in the synthesis of novel therapeutic agents.

However, the N-alkylation of asymmetrically substituted pyrazoles, such as (3-methyl-1H-pyrazol-5-yl)methanol, presents a significant synthetic challenge. The presence of two reactive nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product. Furthermore, the existence of a hydroxyl group in the substituent at the C5 position introduces an additional layer of complexity, as it can compete with the pyrazole nitrogen for the alkylating agent, leading to undesired O-alkylation.

This document provides a comprehensive guide to the N-alkylation of (3-methyl-1H-pyrazol-5-yl)methanol, with a focus on achieving high regioselectivity and chemoselectivity. We will detail two robust protocols that address the inherent challenges of this transformation by employing a protecting group strategy for the hydroxymethyl moiety.

The Critical Role of Protecting Groups in Selective N-Alkylation

To prevent the undesired O-alkylation of the hydroxymethyl group, its temporary protection is essential. The choice of the protecting group is crucial and must be guided by its stability under the basic conditions of the subsequent N-alkylation step and the ease of its removal under mild conditions that do not compromise the integrity of the N-alkylated pyrazole.

Two widely used and effective protecting groups for alcohols are the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether. Both are stable to a wide range of reaction conditions and can be selectively removed. In the protocols that follow, we will utilize the benzyl ether as the protecting group due to its exceptional stability in the presence of strong bases often employed in N-alkylation reactions.

Protocol 1: Benzyl Protection Followed by N-Alkylation with Sodium Hydride

This protocol outlines a two-step process: the protection of the hydroxymethyl group as a benzyl ether, followed by N-alkylation using sodium hydride as the base. Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen, facilitating the subsequent alkylation.

Step 1: Protection of (3-methyl-1H-pyrazol-5-yl)methanol with a Benzyl Group

Materials:

  • (3-methyl-1H-pyrazol-5-yl)methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-((benzyloxy)methyl)-3-methyl-1H-pyrazole.

Step 2: N-Alkylation of 5-((benzyloxy)methyl)-3-methyl-1H-pyrazole

Materials:

  • 5-((benzyloxy)methyl)-3-methyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, ethyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-((benzyloxy)methyl)-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.

Protocol 2: Benzyl Protection and N-Alkylation with Potassium Carbonate in DMSO

This protocol offers an alternative to the use of sodium hydride, employing the milder base potassium carbonate in dimethyl sulfoxide (DMSO). This combination is known to favor N1-alkylation in many cases.[1]

Step 1: Protection of (3-methyl-1H-pyrazol-5-yl)methanol with a Benzyl Group

This step is identical to Step 1 in Protocol 1.

Step 2: N-Alkylation of 5-((benzyloxy)methyl)-3-methyl-1H-pyrazole

Materials:

  • 5-((benzyloxy)methyl)-3-methyl-1H-pyrazole

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Alkyl halide (e.g., iodomethane, ethyl bromide) (1.2 eq)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-((benzyloxy)methyl)-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMSO, add finely powdered potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection of the Benzyl Ether

The final step in the synthesis is the removal of the benzyl protecting group to reveal the hydroxymethyl functionality. A standard and efficient method for this is catalytic hydrogenolysis.

Materials:

  • N-alkyl-5-((benzyloxy)methyl)-3-methyl-1H-pyrazole

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-alkyl-5-((benzyloxy)methyl)-3-methyl-1H-pyrazole in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected N-alkyl-(3-methyl-1H-pyrazol-5-yl)methanol.

Comparison of N-Alkylation Protocols

ParameterProtocol 1 (NaH/DMF)Protocol 2 (K₂CO₃/DMSO)
Base Strength StrongModerate
Solvent DMFDMSO
Temperature 0 °C to Room Temp.Room Temp. to 60 °C
Typical Reaction Time 2-16 hours4-24 hours
Regioselectivity Generally good, but can vary with substrateOften favors N1-alkylation
Handling Precautions NaH is highly flammable and moisture-sensitiveK₂CO₃ is a mild, easy-to-handle base

Workflow and Reaction Scheme

N_Alkylation_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start (3-methyl-1H-pyrazol-5-yl)methanol protected 5-((benzyloxy)methyl)-3-methyl-1H-pyrazole start->protected NaH, BnBr in DMF alkylated N-Alkyl-5-((benzyloxy)methyl)- 3-methyl-1H-pyrazole protected->alkylated Protocol 1: NaH, R-X in DMF Protocol 2: K2CO3, R-X in DMSO final_product N-Alkyl-(3-methyl-1H-pyrazol-5-yl)methanol alkylated->final_product H2, Pd/C in MeOH or EtOH

Caption: A generalized workflow for the N-alkylation of (3-methyl-1H-pyrazol-5-yl)methanol.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both protocols, especially the one employing sodium hydride, require anhydrous conditions to prevent quenching of the base and side reactions.

  • Regioisomer Separation: In cases where a mixture of N1 and N2 isomers is formed, careful optimization of chromatographic conditions is necessary for their separation.

  • Choice of Alkylating Agent: The reactivity of the alkyl halide (iodide > bromide > chloride) will influence the reaction time and temperature.

  • Incomplete Deprotection: If hydrogenolysis is slow, increasing the catalyst loading or hydrogen pressure may be necessary. Ensure the catalyst is active.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers - Protecting Groups. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

Sources

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines via (3-Methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scaffold Utility: Kinase inhibitors, CNS therapeutics, and purine bioisosteres.

Introduction & Strategic Rationale

The pyrazolo[1,5-


]pyrimidine scaffold is a privileged, planar N-heterocyclic motif extensively utilized in modern drug discovery, most notably in the design of potent kinase inhibitors (e.g., Zanubrutinib) and anxiolytic agents . Standard synthetic routes typically rely on commercially available 5-aminopyrazoles. However, utilizing (3-methyl-1H-pyrazol-5-yl)methanol  (CAS: 17607-71-5) as a starting building block offers distinct advantages: it is highly stable, cost-effective, and provides orthogonal handles for late-stage functionalization.

Because the generation of the pyrazolo[1,5-


]pyrimidine core strictly requires an endocyclic nitrogen and an exocyclic amine to undergo a[3+3] cyclocondensation with 1,3-dielectrophiles, the primary hydroxymethyl group must first be converted into an amine. As a Senior Application Scientist, I have designed this protocol to bypass the isolation of unstable intermediates, utilizing a robust three-step sequence: Oxidation 

Curtius Rearrangement

Regioselective Cyclocondensation
.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM (3-Methyl-1H-pyrazol-5-yl)methanol (Starting Material) Int1 3-Methyl-1H-pyrazole- 5-carboxylic acid SM->Int1 TEMPO, BAIB Oxidation Int2 5-Amino-3- methylpyrazole Int1->Int2 1. DPPA, t-BuOH 2. TFA/DCM Prod Pyrazolo[1,5-a]pyrimidine (Target Scaffold) Int2->Prod 1,3-Dicarbonyl AcOH, Δ

Figure 1: Three-step synthetic workflow for generating pyrazolo[1,5-a]pyrimidines.

Mechanistic Causality in Cyclocondensation

The final cyclocondensation is highly regioselective. The exocyclic amine of the 5-aminopyrazole intermediate is significantly more nucleophilic than the endocyclic pyrazole nitrogen. Consequently, the exocyclic amine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl compound first, forming a Schiff base (imine). Subsequent intramolecular cyclization occurs when the endocyclic nitrogen (N1) attacks the remaining carbonyl, followed by dehydration to establish the aromatic bicyclic system .

Mechanism A 5-Amino-3-methylpyrazole + 1,3-Dicarbonyl B Nucleophilic attack by exocyclic NH2 onto the more electrophilic carbonyl A->B C Formation of Schiff Base (Imine) Intermediate B->C D Intramolecular cyclization: Endocyclic N1 attacks the second carbonyl C->D E Dehydration (-2 H2O) D->E F Regioselective Pyrazolo[1,5-a]pyrimidine E->F

Figure 2: Mechanistic pathway of the regioselective cyclocondensation.

Step-by-Step Experimental Protocols

Protocol A: Oxidation to 3-Methyl-1H-pyrazole-5-carboxylic acid

Causality: TEMPO/BAIB is selected over harsh chromium-based oxidants (e.g., Jones reagent) to prevent degradation of the electron-rich pyrazole ring while ensuring complete oxidation of the primary alcohol to the carboxylic acid .

  • Setup: In a 250 mL round-bottom flask, dissolve (3-methyl-1H-pyrazol-5-yl)methanol (10.0 mmol, 1.12 g) in a 1:1 mixture of Acetonitrile and Water (50 mL).

  • Reagent Addition: Add TEMPO (0.2 mmol, 31 mg) followed by Bis(acetoxy)iodobenzene (BAIB) (22.0 mmol, 7.08 g) in three portions over 15 minutes at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation: The reaction is self-validating; the initial orange-red color of TEMPO will fade, and a pale yellow precipitate (the carboxylic acid) will begin to crash out of the aqueous mixture as the reaction reaches completion.

  • Workup: Concentrate the acetonitrile in vacuo. Adjust the aqueous layer to pH 3 using 1M HCl, filter the precipitate, wash with cold water, and dry under high vacuum to yield the intermediate acid.

Protocol B: Curtius Rearrangement to 5-Amino-3-methylpyrazole

Causality: Diphenylphosphoryl azide (DPPA) is used to safely generate the acyl azide in situ. Heating in tert-butanol triggers the Curtius rearrangement to an isocyanate, which is immediately trapped to form a Boc-protected amine, avoiding the isolation of explosive intermediates.

  • Activation: Suspend 3-methyl-1H-pyrazole-5-carboxylic acid (8.0 mmol, 1.0 g) in anhydrous tert-butanol (30 mL). Add Triethylamine (9.6 mmol, 1.34 mL) and stir for 10 minutes.

  • Rearrangement: Dropwise add DPPA (8.8 mmol, 1.9 mL) at room temperature. Attach a reflux condenser and heat the mixture to 80 °C.

  • Self-Validation: Vigorous nitrogen gas evolution (bubbling) will commence at ~75 °C. The cessation of bubbling (typically after 3-4 hours) is a reliable kinetic marker that the isocyanate conversion is complete.

  • Deprotection: Concentrate the mixture to remove tert-butanol. Dissolve the crude Boc-amine in Dichloromethane (20 mL) and add Trifluoroacetic acid (TFA, 10 mL). Stir for 2 hours at room temperature.

  • Workup: Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield 5-amino-3-methylpyrazole.

Protocol C: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine

Causality: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. It protonates the carbonyl oxygen of the 1,3-dielectrophile, increasing its electrophilicity, and drives the equilibrium forward by facilitating the dehydration steps.

  • Setup: In a 50 mL sealed tube, dissolve 5-amino-3-methylpyrazole (5.0 mmol, 485 mg) in glacial acetic acid (10 mL).

  • Condensation: Add the chosen 1,3-dicarbonyl compound (e.g., acetylacetone, 5.5 mmol, 0.56 mL).

  • Reaction: Heat the mixture to 100 °C for 2–4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting aminopyrazole has weak UV absorbance, while the resulting pyrazolo[1,5-

    
    ]pyrimidine core is highly conjugated and appears as a bright, dark spot under 254 nm UV light.
    
  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with aqueous ammonia. Filter the resulting precipitate and recrystallize from ethanol.

Quantitative Data: Dielectrophile Scope & Regioselectivity

The versatility of the 5-amino-3-methylpyrazole intermediate allows for the synthesis of diverse pyrazolo[1,5-


]pyrimidine derivatives. The table below summarizes the optimized reaction conditions and regiochemical outcomes when varying the 1,3-dielectrophile.
1,3-DielectrophileSolvent / CatalystTemp (°C)Time (h)Yield (%)Regioselectivity / Major Product
Acetylacetone Glacial AcOH1002.088Single isomer (2,5,7-trimethyl)
Ethyl acetoacetate Glacial AcOH1004.0755-methyl-7-hydroxy derivative
1-Phenyl-1,3-butanedione EtOH / Piperidine806.0815-phenyl-7-methyl (Major)
Malononitrile EtOH / EtONa805.0725,7-diamino derivative
1,2-Allenic Ketones DMF / K₂CO₃903.5787-substituted-5-methyl derivative

Note: Asymmetric 1,3-dicarbonyls (e.g., 1-phenyl-1,3-butanedione) yield specific regiomers dictated by the relative electrophilicity of the carbonyl carbons, with the exocyclic amine preferentially attacking the more sterically accessible/electrophilic site.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Molecules (PMC) URL:[Link][1]

  • Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles Organic & Biomolecular Chemistry (RSC) URL:[Link][2]

Sources

Application Note: Chemoselective Protection Strategies for (3-Methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methyl-1H-pyrazol-5-yl)methanol is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors, peptidomimetics, and agrochemicals. The molecule presents a classic chemoselectivity challenge: differentiating the nucleophilicity of the primary hydroxyl group (–CH₂OH) from the tautomerizing pyrazole nitrogen (NH). This application note provides field-proven, self-validating protocols for the orthogonal protection of these functional groups, ensuring high yields and regiocontrol for downstream multistep synthesis.

Mechanistic Insights & Reactivity Profiling

Tautomerism and Nucleophilicity

Pyrazoles exhibit annular tautomerism. In solution, (3-methyl-1H-pyrazol-5-yl)methanol exists in rapid equilibrium with its tautomer, (5-methyl-1H-pyrazol-3-yl)methanol [1]. This dynamic equilibrium complicates direct N-functionalization, as both N1 and N2 can act as nucleophiles depending on the steric and electronic environment [2].

The primary alcohol (pKₐ ~15.5) and the pyrazole NH (pKₐ ~14) possess competing nucleophilicities. However, their distinct hard/soft characteristics and steric profiles allow for kinetic differentiation. The primary alcohol is a "harder" nucleophile and is less sterically hindered than the pyrazole nitrogen, which is flanked by the adjacent sp² nitrogen and the ring system.

The Kinetic Silylation Trap

When exposed to silyl chlorides (e.g., TBSCl, TBDPSCl) in the presence of a mild base like imidazole, both the O- and N-atoms can initially undergo silylation. However, N-silyl pyrazoles are thermodynamically less stable and highly sensitive to hydrolysis. During a standard aqueous workup, any transient N-silyl species rapidly hydrolyzes back to the free pyrazole NH, leaving the O-silyl ether intact. This "kinetic trap followed by thermodynamic resolution" is the cornerstone of chemoselective O-protection.

Reactivity cluster_0 Tautomeric Equilibrium T1 (3-Methyl-1H-pyrazol-5-yl)methanol T2 (5-Methyl-1H-pyrazol-3-yl)methanol T1->T2 Rapid H+ transfer N_React Pyrazole NH (pKₐ ~14, Soft Nucleophile) T1->N_React O_React Primary -OH (pKₐ ~16, Hard Nucleophile) T1->O_React

Tautomeric equilibrium and competing nucleophilic sites of (3-methyl-1H-pyrazol-5-yl)methanol.

Strategic Protection Workflows

To achieve complete orthogonal control, a two-step protection sequence is recommended:

  • Chemoselective O-Protection : Utilizing tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) groups.

  • Subsequent N-Protection : Utilizing the tert-butyloxycarbonyl (Boc) group or a trityl (Trt) group to mask the pyrazole NH, preventing unwanted N-alkylation/acylation during downstream cross-coupling or oxidation steps [3].

Workflow SM Starting Material (OH, NH free) OSilyl O-TBS Protection (TBSCl, Imidazole) SM->OSilyl Step 1 Chemoselective NBoc N-Boc Protection (Boc₂O, DMAP) OSilyl->NBoc Step 2 Orthogonal DeprotO O-Deprotection (TBAF) NBoc->DeprotO F⁻ source (Leaves N-Boc intact) DeprotN N-Deprotection (NaBH₄/EtOH) NBoc->DeprotN Reductant (Leaves O-TBS intact)

Orthogonal protection and deprotection workflow for (3-methyl-1H-pyrazol-5-yl)methanol.

Quantitative Data & Protecting Group Matrix

The selection of protecting groups must align with downstream reaction conditions. Table 1 summarizes the stability and cleavage conditions for common protecting groups applied to this scaffold .

Protecting GroupSiteReagents for IntroductionStability ProfileCleavage Conditions
TBS –OHTBSCl, Imidazole, DMFStable to bases, nucleophiles, mild Pd-coupling.TBAF (THF) or mild acid (AcOH/H₂O).
TBDPS –OHTBDPSCl, Imidazole, DMFHighly stable to acids and strong nucleophiles.TBAF (THF, elevated temp).
Boc –NHBoc₂O, DMAP, DCMStable to nucleophiles, mild bases. Labile to acid.TFA/DCM or NaBH₄/EtOH.
Trt –NHTrt-Cl, Et₃N, DCMExtremely stable to strong bases (n-BuLi).Dilute TFA or HCl in MeOH.
Bn –OHBnBr, NaH, DMFStable to acids, bases, fluorides.H₂, Pd/C (Hydrogenolysis).

Note: Direct O-benzylation with NaH/BnBr often results in competitive N-benzylation due to the high nucleophilicity of the pyrazole anion. O-silylation is preferred for initial chemoselectivity.

Experimental Protocols

The following protocols establish a self-validating system: completion of Step 1 provides the exact substrate required for Step 2, with built-in TLC and workup validations.

Protocol 1: Chemoselective O-Silylation

(Synthesis of 5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methyl-1H-pyrazole)

Causality & Design: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silyl imidazolium intermediate. DMF is chosen as the solvent to ensure complete dissolution of the highly polar starting material. The aqueous workup is critical: it hydrolyzes any transient N-TBS byproduct back to the free pyrazole, ensuring >95% chemoselectivity.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 100 mL round-bottom flask under argon. Add (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq, 10 mmol, 1.12 g) and anhydrous DMF (20 mL).

  • Catalyst Addition : Add imidazole (2.2 eq, 22 mmol, 1.50 g). Stir at room temperature until fully dissolved.

  • Silylation : Cool the mixture to 0 °C using an ice bath. Add TBSCl (1.1 eq, 11 mmol, 1.66 g) portion-wise over 5 minutes.

  • Reaction : Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1; SM R_f ~0.1, Product R_f ~0.6).

  • Hydrolytic Workup (Self-Validation) : Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). The basic aqueous phase ensures the cleavage of any N-Si bonds.

  • Washing : Wash the combined organic layers with distilled water (3 x 30 mL) to remove DMF, followed by brine (30 mL).

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, 20-40% EtOAc in Hexanes) to yield the O-TBS protected pyrazole as a colorless oil/white solid.

Protocol 2: Orthogonal N-Boc Protection

Causality & Design: With the primary alcohol masked, the pyrazole NH can be safely protected. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction with Di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Methodology:

  • Preparation : Dissolve the O-TBS protected pyrazole from Protocol 1 (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under argon.

  • Reagent Addition : Add Triethylamine (1.5 eq, 7.5 mmol, 1.05 mL) and a catalytic amount of DMAP (0.1 eq, 0.5 mmol, 61 mg).

  • Boc Protection : Cool to 0 °C. Add Boc₂O (1.2 eq, 6 mmol, 1.31 g) dropwise as a solution in 5 mL DCM.

  • Reaction : Stir at room temperature for 2 hours. CO₂ evolution will be observed (visual confirmation of reaction progress).

  • Workup : Dilute with 20 mL DCM. Wash sequentially with 0.1 M HCl (15 mL - Caution: avoid strong acid to prevent Boc/TBS cleavage), water (20 mL), and brine (20 mL).

  • Isolation : Dry over Na₂SO₄, concentrate, and purify via short silica plug to afford the fully protected 1-(tert-butoxycarbonyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylpyrazole.

Protocol 3: Selective N-Boc Deprotection (Leaving O-TBS Intact)

Causality & Design: Traditional acidic Boc-deprotection (TFA/DCM) risks simultaneous cleavage of the O-TBS group. A highly selective, mild alternative utilizes NaBH₄ in Ethanol, which selectively targets the activated N-Boc carbonyl of the pyrazole due to its pseudo-amide character, leaving the silyl ether completely intact [4].

Step-by-Step Methodology:

  • Preparation : Dissolve the fully protected compound (1.0 eq, 2 mmol) in dry Ethanol (10 mL).

  • Reduction : Add NaBH₄ (3.0 eq, 6 mmol, 227 mg) in one portion at room temperature.

  • Reaction : Stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Quenching : Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL) until gas evolution ceases.

  • Extraction : Evaporate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 15 mL).

  • Isolation : Dry the organic phase (Na₂SO₄) and concentrate to recover the O-TBS protected, N-free pyrazole in excellent yield (>90%).

References

  • Faria, J. V., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". Molecules, 24(24), 4542.[Link]

  • Patent WO2021226269A1. "Heteroaromatic macrocyclic ether chemotherapeutic agents".
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Gerokonstantis, D. T., et al. (2020). "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH". Arkivoc, part vi.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Tautomers of (3-Methyl-1H-pyrazol-5-yl)methanol in NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the spectral characterization of (3-methyl-1H-pyrazol-5-yl)methanol.

This molecule exhibits annular tautomerism —a rapid prototropic exchange between the N1 and N2 atoms of the pyrazole ring. At ambient temperatures, this phenomenon often leads to signal broadening or averaged peaks in both ¹H and ¹³C NMR spectra, complicating structural verification and purity analysis. Below, we provide diagnostic FAQs, mechanistic workflows, and self-validating experimental protocols to resolve these tautomers.

Part 1: Diagnostic FAQs

Q1: Why are the C3 and C5 carbon signals (and their attached substituents) in my (3-methyl-1H-pyrazol-5-yl)methanol spectrum severely broadened or completely missing at room temperature? A1: This is a classic manifestation of intermediate exchange kinetics on the NMR timescale. The proton jumps rapidly between N1 and N2, causing the molecule to interconvert between the 3-methyl-5-hydroxymethyl and 5-methyl-3-hydroxymethyl tautomeric forms. When the exchange rate (


) approaches the difference in resonance frequencies (

) of the two tautomers, the signals coalesce and broaden. If the broadening is extreme, the peaks may blend into the baseline and appear entirely missing (1)[1].

Q2: How can I definitively distinguish between tautomeric broadening and a paramagnetic impurity or poor shimming? A2: Analyze the internal variance of the line widths across your spectrum. Poor shimming or paramagnetic impurities will broaden all signals uniformly. In contrast, annular tautomerism selectively broadens the nuclei closest to the exchange site—specifically, the C3/C5 carbons, the N-H proton, and the adjacent methyl and hydroxymethyl protons. Distant or solvent peaks will remain perfectly sharp (2)[2].

Part 2: Troubleshooting Workflows & Mechanistic Causality

To resolve these tautomers, you must manipulate the thermodynamics or kinetics of the system to push the exchange rate out of the intermediate regime.

Variable Temperature (VT) NMR (Kinetic Freezing)

Causality: Proton transfer in pyrazoles requires overcoming an activation energy barrier, a process often mediated by self-association into cyclic dimers. By lowering the temperature, you decrease the thermal kinetic energy of the system, drastically slowing down ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. Once 

(the slow exchange regime), the averaged signals decoalesce into two distinct sets of sharp peaks, representing the two individual tautomers ()[3].
Solvent-Induced H-Bond Locking (Thermodynamic Shift)

Causality: In non-polar, aprotic solvents like CDCl₃, pyrazoles readily form hydrogen-bonded dimers that facilitate rapid intermolecular proton transfer. Switching to a strongly hydrogen-bonding solvent like DMSO-d₆ introduces competitive solvation. The DMSO molecules act as strong H-bond acceptors, binding tightly to the pyrazole N-H. This "locks" the proton, disrupts the self-association dimers, and slows the exchange rate sufficiently to observe distinct tautomers or shift the equilibrium heavily toward the more stable tautomer[1].

Solid-State NMR (Crystallographic Freezing)

Causality: In the crystalline solid state, pyrazole molecules are locked into a rigid hydrogen-bonded lattice. Annular tautomerism is completely frozen because proton transfer would require an energetically prohibitive reorganization of the crystal structure. ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR will yield sharp, fully resolved signals corresponding exclusively to the tautomer that crystallized (4)[4].

Tautomer_Resolution Start Observe Broad/Averaged Peaks in NMR at Room Temp Check Are peaks broad across the entire spectrum? Start->Check Impurity Fix Shimming or Remove Paramagnetic Impurity Check->Impurity Yes Tautomerism Selective Broadening at C3/C5 Diagnosed as Annular Tautomerism Check->Tautomerism No Solvent Method A: Solvent Switch Use DMSO-d6 to H-Bond Lock Tautomerism->Solvent VTNMR Method B: VT-NMR Cool to 233K to Slow Kinetics Tautomerism->VTNMR SSNMR Method C: Solid-State NMR Freeze Exchange in Crystal Lattice Tautomerism->SSNMR Resolved Tautomers Resolved Extract Chemical Shifts & K_T Solvent->Resolved VTNMR->Resolved SSNMR->Resolved

Diagnostic and resolution workflow for pyrazole annular tautomerism in NMR spectra.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Decoalescence

Purpose: To kinetically freeze the tautomeric exchange of (3-methyl-1H-pyrazol-5-yl)methanol.

  • Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD₂Cl₂ or THF-d₈). Causality: CDCl₃ is avoided due to its relatively high freezing point (210 K) and poor low-temperature viscosity, which degrades resolution.

  • Baseline Acquisition : Acquire a standard 1D ¹H and ¹³C spectrum at 298 K to establish the coalesced baseline.

  • Cooling Gradient : Lower the probe temperature in 10 K increments. Allow 10-15 minutes of equilibration time at each step to ensure thermal stability and prevent probe damage.

  • Decoalescence Monitoring : At each step, acquire a ¹H spectrum. Watch for the broad N-H and methyl/hydroxymethyl signals to flatten further (the coalescence point) and then re-emerge as two distinct, sharp sets of peaks.

  • System Validation : Once sharp, integrate the two distinct methyl singlets. The sum of the integrals must equal 3 protons. The ratio of these integrals represents the tautomeric equilibrium constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) at that specific temperature. If the sum does not equal 3, the system has not fully decoalesced or an impurity is overlapping.
    
Protocol 2: Solvent H-Bond Locking Titration

Purpose: To thermodynamically stabilize and lock the tautomers using competitive hydrogen bonding.

  • Initial State : Prepare a sample in 0.6 mL of CDCl₃ (a non-polar, non-competing solvent). Acquire a baseline ¹H spectrum.

  • Titration : Add DMSO-d₆ in 5% v/v increments directly to the NMR tube.

  • Mixing & Acquisition : Invert the tube 5-10 times to ensure homogeneity. Acquire a ¹H spectrum after each addition.

  • Observation : As the DMSO-d₆ concentration increases, the broad C3/C5 and substituent signals will sharpen. Causality: The strong H-bond acceptance of DMSO disrupts pyrazole self-association, slowing the exchange.

  • System Validation : A fully resolved spectrum in 100% DMSO-d₆ confirms the tautomeric nature of the original broadening. To validate the structural assignment, perform a 2D NOESY/ROESY experiment. The cross-peaks between the locked N-H proton and the adjacent methyl or hydroxymethyl group will definitively identify which tautomer is predominant in solution[1].

Part 4: Quantitative Data Summary

The following table summarizes the expected NMR behavior of (3-methyl-1H-pyrazol-5-yl)methanol under various experimental conditions.

Experimental ConditionExchange RegimeC3 / C5 ¹³C SignalsMethyl ¹H SignalHydroxymethyl ¹H Signal
CDCl₃ @ 298 K Fast / IntermediateBroad, averaged peak (~140-150 ppm)Broad singlet (~2.3 ppm)Broad singlet (~4.6 ppm)
CD₂Cl₂ @ 233 K Slow (Kinetically Frozen)Two distinct sharp peaks per carbonTwo sharp singlets (ratio =

)
Two sharp singlets
DMSO-d₆ @ 298 K Slow (H-Bond Locked)Two distinct sets (if both present)Sharp singlet(s)Sharp singlet(s) + coupled OH
Solid-State CP/MAS Completely FrozenSingle set of sharp peaksSingle sharp peakSingle sharp peak

Note: Exact chemical shift values are highly concentration-dependent in aprotic solvents due to varying degrees of self-association.

Part 5: References

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Source: cdnsciencepub.com 4

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Source: benchchem.com 2

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: nih.gov 1

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Source: fu-berlin.de 3

Sources

Technical Support Center: Synthesis of (3-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to address the specific "pain points" of synthesizing (3-methyl-1H-pyrazol-5-yl)methanol, particularly the issues of low yield due to poor isolation and aluminum salt formation.

Ticket ID: PYR-OH-505 Subject: Yield Optimization & Workup Protocols Status: Resolved / Guide Published[1][2][3]

Executive Summary & Molecule Profile

User Query: "I am reducing ethyl 3-methyl-1H-pyrazole-5-carboxylate to the alcohol using LiAlH4. The reaction completes by TLC, but I lose 60% of my mass during workup. The solid residue is rock-hard and impossible to filter. How do I improve recovery?"

Root Cause Analysis: The target molecule, (3-methyl-1H-pyrazol-5-yl)methanol , presents a "perfect storm" for yield loss:

  • Amphoteric Nature: The pyrazole ring (pKa ~14) and the primary alcohol make the molecule highly water-soluble, leading to loss in the aqueous phase during standard extraction.

  • Aluminum Chelation: Unprotected pyrazoles coordinate tightly with aluminum salts (from LiAlH4), forming insoluble "granite-like" complexes that trap the product.

  • Tautomerism: The N-H proton can interfere with base-sensitive reagents.[1]

Critical Physicochemical Data
PropertyValueNote for Workup
CAS 29004-73-7
Melting Point 80–82 °C Distinct from the ketone precursor (mp ~222 °C).[1][2][4]
Solubility (Water) HighDo not rely on simple gravity separation of layers.
Solubility (Organic) MeOH, EtOH, THFPoor solubility in Hexane/Et2O.
pKa ~2.5 (conj. acid), ~14 (NH)Product is amphoteric. pH control is vital.

Protocol A: The "Gold Standard" (LiAlH4 with Rochelle's Salt)

Recommendation: Use this route for scale-up (>5g) where reaction speed is critical.[2] You must alter the standard Fieser workup to the Rochelle's Salt method to prevent product entrapment.

The Logic

Standard water/NaOH quenching (Fieser method) produces fine, gelatinous Aluminum Hydroxide precipitates. Pyrazoles bind to this matrix. Rochelle's Salt (Potassium Sodium Tartrate) acts as a ligand, solubilizing the aluminum ions into the aqueous phase and allowing clean phase separation.

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck flask under Argon. Add LiAlH4 (1.5 equiv) to anhydrous THF (0.5 M) at 0°C.

  • Addition: Dissolve Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 equiv) in THF. Add dropwise to the LAH suspension.

    • Note: Expect gas evolution. Keep internal temp <10°C.

  • Reaction: Warm to Room Temperature (RT) and reflux for 2–4 hours. Monitor by TLC (10% MeOH in DCM).

  • The Critical Quench (Rochelle's Method):

    • Cool to 0°C.

    • Dilute with diethyl ether (equal volume to THF).

    • Add Water dropwise until gas evolution ceases.

    • IMMEDIATELY add a saturated aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) . Use 20 mL of solution per gram of LiAlH4 used.

  • The "Digestion": Vigorously stir the biphasic mixture at RT for 1–2 hours .

    • Visual Cue: The grey/opaque emulsion will separate into two clear layers (Organic = Clear/Yellow; Aqueous = Clear/Colorless).

  • Isolation: Separate layers. Extract the aqueous layer continuously with EtOAc or DCM/iPrOH (3:1) for best recovery.

Visualization: The Workup Decision Tree

WorkupLogic Start Reaction Complete (LiAlH4 Reduction) Quench Quench: H2O dropwise Start->Quench Choice Choose Workup Method Quench->Choice Fieser Fieser Method (H2O / 15% NaOH / H2O) Choice->Fieser Standard Rochelle Rochelle's Salt Method (Sat. K-Na-Tartrate) Choice->Rochelle Recommended for Pyrazoles ResultBad Result: Gelatinous Al(OH)3 Product Trapped in Solid Yield: <40% Fieser->ResultBad ResultGood Result: Clear Biphasic System Aluminum Solubilized Yield: >85% Rochelle->ResultGood

Figure 1: Comparison of workup strategies. The Fieser method fails for pyrazoles due to chelation; Rochelle's salt is required to solubilize aluminum.

Protocol B: The "Green" Alternative (NaBH4 + CaCl2)

Recommendation: Use this route if you lack anhydrous conditions or wish to avoid hazardous LAH handling. It generates the active reducing agent (likely Ca(BH4)2) in situ.[2]

The Logic

Sodium Borohydride (NaBH4) alone cannot reduce esters.[5] Adding Calcium Chloride (CaCl2) activates the borohydride (acting as a Lewis acid) and permits ester reduction in alcohol solvents.[5] This method avoids aluminum entirely.[6]

Step-by-Step Workflow
  • Solvent System: Use THF:Ethanol (1:1) .

  • Reagents:

    • Ester (1.0 equiv)[2][5]

    • NaBH4 (2.5 equiv)

    • CaCl2 (anhydrous, 1.5 equiv)[2]

  • Procedure:

    • Dissolve ester in THF/EtOH.

    • Add CaCl2 and stir for 15 mins (complexation).

    • Add NaBH4 in portions (exothermic).

    • Stir at RT for 4 hours (or mild heat 40°C if sluggish).

  • Workup:

    • Quench with dilute HCl (carefully) to pH 3 to destroy excess borohydride.

    • Neutralize with NaHCO3 to pH ~8.

    • Saturate the aqueous layer with NaCl (Salting Out).

    • Extract with EtOAc (4x) .

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<30%) Product lost in aqueous layer.[2]Salting Out: Saturate your aqueous layer with NaCl before extraction. Use THF/EtOAc mixes for extraction, not just ether.
"Rock-Hard" Precipitate Aluminum-Pyrazole complexation.[2]Digestion: Re-suspend the solid in saturated Rochelle's salt solution and stir vigorously for 4 hours. The product will release into the organic phase.
Reaction Stalled Insoluble intermediate.Ensure you are using THF (for LAH) or EtOH (for NaBH4).[2] If using LAH, reflux is often required for the ester-to-alcohol conversion.[2]
Product is an Oil (should be solid) Solvent impurities or wet product.The pure alcohol melts at 80–82°C .[7] Recrystallize from Ethyl Acetate/Hexane . If it remains an oil, dry under high vacuum to remove trapped water.
NMR shows "Ghost" peaks Tautomerism.Pyrazoles exist as tautomers (3-methyl vs 5-methyl).[1][2] In DMSO-d6, these may appear as broadened peaks. This is normal.

Purification & Characterization

Recrystallization Protocol:

  • Dissolve crude solid in minimum hot Ethyl Acetate .

  • Add Hexane dropwise until persistent cloudiness appears.

  • Cool slowly to RT, then 4°C.

  • Filter white needles (mp: 80–82°C).

Tautomerism Note: The product is formally (3-methyl-1H-pyrazol-5-yl)methanol.[1][2][8] However, due to the mobile proton on the nitrogen, it is in equilibrium with (5-methyl-1H-pyrazol-3-yl)methanol.[1][2]

  • Diagram Caption: Tautomeric equilibrium of the target molecule.

Tautomer T1 3-methyl-1H-pyrazol-5-yl methanol Arrow T2 5-methyl-1H-pyrazol-3-yl methanol

Figure 2: The mobile proton (H) shifts between N1 and N2, making the 3-methyl and 5-methyl isomers chemically equivalent in solution.[1][2]

References

  • Sigma-Aldrich. (3-Methyl-1H-pyrazol-5-yl)methanol Product Sheet. Retrieved from [2]

  • PubChem. (3-Methyl-1H-pyrazol-5-yl)methanol Compound Summary. Retrieved from [2]

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Standard reference for Rochelle's Salt workup logic).
  • Rappoport, Z.The Chemistry of the Cyano Group. Wiley, 1970. (Foundational text on nitrile/ester reductions referenced in search).
  • ResearchGate Community. NaBH4/CaCl2 reduction of esters discussion. Retrieved from

Sources

purification of (3-methyl-1H-pyrazol-5-yl)methanol by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Sciences Technical Support Hub. This guide addresses the purification of (3-methyl-1H-pyrazol-5-yl)methanol (CAS: 29004-73-7), a polar heterocyclic building block often used in fragment-based drug discovery.

Due to the amphoteric nature of the pyrazole ring and the polarity of the hydroxymethyl group, this compound presents specific purification challenges—namely, "oiling out" during crystallization and "peak tailing" during chromatography.

🛠️ Quick Decision Matrix: Which Method Should I Choose?

Before starting, assess your crude material's profile.

FeatureMethod A: Recrystallization Method B: Column Chromatography
Crude Purity > 85% (by LC-MS or NMR)< 85% (Complex mixture)
Scale > 5 grams (Scalable to kg)< 5 grams (Lab scale)
Impurity Type Trace inorganic salts, colored oligomersRegioisomers, unreacted precursors
Time Efficiency High (Batch process)Low (Labor intensive)
Solvent Usage Low (Green chemistry friendly)High
🔬 Method A: Recrystallization (Preferred for Scale-Up)

Recrystallization is the most efficient method for this compound due to its melting point range (79–82 °C), which sits in the "Goldilocks zone" for solvent manipulation—high enough to remain solid at room temperature but low enough to dissolve easily in boiling organic solvents.

The Solvent System

We recommend a binary solvent system using the principle of antisolvent precipitation.

  • Solvent (Good): Ethyl Acetate (EtOAc) or Ethanol (EtOH).

  • Antisolvent (Bad): n-Heptane or Hexanes.

Scientist's Note: While Ethanol is a potent solvent, it can sometimes be too good, leading to low recovery yields. Ethyl Acetate often provides a sharper solubility curve for pyrazoles.

Step-by-Step Protocol
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 60-70 °C) to fully dissolve the solid.

    • Tip: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still warm, slowly add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough hot EtOAc to make the solution clear again.

  • Crystal Growth: Allow the flask to cool to room temperature undisturbed. Rapid cooling induces precipitation (amorphous) rather than crystallization.

  • Finishing: Once at room temperature, cool in an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Filtration: Filter the white needles/prisms and wash with cold 1:3 EtOAc:Heptane.

Troubleshooting & FAQs (Recrystallization)

Q: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

A: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat the mixture until dissolved. Add a small seed crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation at a higher temperature. Dilute slightly with more "Good Solvent" (EtOAc) to lower the saturation point.

Q: The crystals are colored (yellow/brown). How do I fix this?

A: Pyrazoles often trap oxidation byproducts.

  • Fix: Perform a "hot filtration" step with activated carbon before crystallization. If the color persists, a quick silica plug filtration (Method B) may be required before attempting recrystallization again.

⚗️ Method B: Column Chromatography (High Purity / Low Scale)

Chromatography is necessary when the crude contains structurally similar impurities (e.g., des-methyl pyrazoles or unreacted esters) that co-crystallize.

The Stationary Phase Interaction

(3-methyl-1H-pyrazol-5-yl)methanol is a hydrogen bond donor (OH, NH) and acceptor (N) .

  • The Problem: The basic nitrogen of the pyrazole interacts strongly with the acidic silanols (Si-OH) of silica gel, causing severe peak tailing and yield loss.

  • The Solution: You must use a mobile phase modifier.

Recommended Mobile Phase
  • Base System: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0% → 10% MeOH in DCM.

  • Critical Additive: 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) in the mobile phase.

    • Mechanism:[1][2] The amine additive blocks the active silanol sites on the silica, allowing the pyrazole to elute as a sharp band.

Step-by-Step Protocol
  • Slurry Preparation: Mix Silica Gel 60 with DCM containing 1% Et3N. Pack the column.

  • Loading: Dissolve the crude in a minimum volume of 5% MeOH/DCM. Avoid using pure MeOH for loading, as it will broaden the band immediately.

    • Dry Loading (Preferred): Adsorb the crude onto Celite or loose silica, dry it, and load the powder on top of the column. This prevents solvent-mismatch band broadening.

  • Elution:

    • Flush with 100% DCM (with 1% Et3N) to remove non-polar impurities.

    • Slowly increase polarity to 5% MeOH/DCM. The product typically elutes around 4-6% MeOH.

  • Detection: Use UV monitoring at 254 nm (aromatic ring) or Iodine staining (pyrazole N-H binds iodine).

Troubleshooting & FAQs (Chromatography)

Q: I see the product on TLC, but it's not coming off the column.

A: The compound might be precipitating inside the column if the DCM evaporates or if the solubility limit is reached.

  • Fix: Switch to a more solubilizing system like Ethyl Acetate/Ethanol (though separation may be worse) or increase the MeOH percentage. Ensure you are using "Flash" grade silica to minimize backpressure issues.

Q: The spots on TLC are streaking badly.

A: This confirms the interaction with silica acidity.

  • Fix: Pre-wash your TLC plate with the mobile phase containing Et3N and dry it before spotting your sample. This "neutralizes" the plate and gives you a true representation of the column behavior.

📊 Visual Workflow & Logic

The following diagram illustrates the decision logic and the critical checkpoints for purifying (3-methyl-1H-pyrazol-5-yl)methanol.

PurificationWorkflow Start Crude (3-methyl-1H-pyrazol-5-yl)methanol PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck Recryst METHOD A: Recrystallization (Ethyl Acetate / Heptane) PurityCheck->Recryst Purity > 85% Column METHOD B: Flash Chromatography (DCM / MeOH + 1% Et3N) PurityCheck->Column Purity < 85% HotDissolve Dissolve in Hot EtOAc (60-70°C) Recryst->HotDissolve AntiSolvent Add Heptane until Cloudy (Nucleation) HotDissolve->AntiSolvent Cooling Slow Cool to RT -> 0°C AntiSolvent->Cooling Filter Filtration & Wash Cooling->Filter Final Pure Product (White Solid, mp 79-82°C) Filter->Final DryLoad Dry Load on Celite Column->DryLoad Elute Gradient Elution 0-10% MeOH DryLoad->Elute Combine Combine Fractions Elute->Combine Combine->Recryst If Color Remains Combine->Final

Figure 1: Decision tree and workflow for the purification of (3-methyl-1H-pyrazol-5-yl)methanol.

📚 References
  • Sigma-Aldrich. (3-Methyl-1H-pyrazol-5-yl)methanol Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl- Properties. NIST Chemistry WebBook.[3] Retrieved from

  • PubChem. (3-methyl-1H-pyrazol-5-yl)methanol Compound Summary. National Library of Medicine. Retrieved from

  • Organic Syntheses. General procedures for pyrazole purification. Org. Synth. 2013 , 90, 240-250. (Adapted methodology for pyrazole handling). Retrieved from

Sources

Technical Support Center: Navigating the Solubility of (3-methyl-1H-pyrazol-5-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-methyl-1H-pyrazol-5-yl)methanol. This resource is designed to provide practical, in-depth guidance on overcoming the common yet critical challenge of its solubility in organic solvents. Recognizing that readily available quantitative solubility data for this specific compound is limited, this guide empowers you with the foundational knowledge and experimental protocols to systematically address and resolve solubility issues in your research.

Troubleshooting Guide: When Dissolution Fails

Encountering solubility issues with (3-methyl-1H-pyrazol-5-yl)methanol can be a significant roadblock in experimental workflows. This section provides a logical, step-by-step approach to systematically troubleshoot and resolve these challenges.

Initial Observation: The Compound Won't Dissolve

Question: I've added (3-methyl-1H-pyrazol-5-yl)methanol to my chosen organic solvent, and it remains as a solid precipitate, even after vortexing. What should I do?

Answer: This is a common challenge with heterocyclic compounds like pyrazole derivatives. The underlying cause often relates to strong intermolecular forces in the solid state, such as hydrogen bonding and π-π stacking, which create a high crystal lattice energy.[1] The solvent must provide sufficient energy to overcome these forces. Here is a systematic approach to address this:

Troubleshooting Workflow

A Initial Issue: (3-methyl-1H-pyrazol-5-yl)methanol insoluble at RT B Step 1: Gentle Heating (e.g., 40-60 °C) A->B  Apply heat C Step 2: Increase Solvent Polarity (Co-solvent System) B->C  No dissolution F Resolved B->F  Dissolves D Step 3: Consider a More Potent Solvent C->D  No dissolution C->F  Dissolves E Step 4: pH Adjustment (for specific applications) D->E  No dissolution D->F  Dissolves E->F  Dissolves G Still Insoluble E->G  Issue Persists H Still Insoluble I Still Insoluble

Caption: A decision tree for systematically addressing solubility issues.

Step-by-Step Protocol for Enhancing Solubility:

  • Gentle Heating: The solubility of pyrazole derivatives generally increases with temperature.[1]

    • Action: Gently warm your solvent-solute mixture to 40-60 °C with continuous stirring.

    • Rationale: The added thermal energy helps to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to solvate the individual molecules.[1]

  • Employ a Co-solvent System: If heating alone is insufficient, modifying the polarity of your solvent system can be highly effective.[1]

    • Action: Introduce a small amount of a miscible co-solvent with a different polarity. For instance, if your primary solvent is non-polar (e.g., toluene), add a polar aprotic solvent like DMSO or DMF dropwise until the solid dissolves. Conversely, if you are in a moderately polar solvent like ethyl acetate, a small addition of methanol or ethanol might be beneficial.

    • Rationale: A co-solvent system can modulate the overall polarity, creating a more favorable environment for the solute.[2]

  • Select a More Potent Solvent: If the above steps fail, your initial solvent choice may be inappropriate for the solute's structure.

    • Action: Based on the principle of "like dissolves like," consider the structure of (3-methyl-1H-pyrazol-5-yl)methanol. It possesses both a polar pyrazole ring capable of hydrogen bonding and a less polar methyl group. Therefore, polar aprotic solvents are often a good starting point.[3]

    • Recommended Solvents to Try (in order of increasing polarity):

      • Dichloromethane (DCM)

      • Acetone

      • Acetonitrile

      • Ethanol/Methanol

      • Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

  • pH Adjustment (for Aqueous or Protic Organic Systems): Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[1]

    • Action: In an aqueous or alcoholic solution, the addition of a small amount of a strong acid (e.g., HCl) can significantly increase solubility.

    • Rationale: The formation of a salt increases the ion-dipole interactions with polar solvents, enhancing solubility. This is particularly useful in purification and workup procedures.[1]

Frequently Asked Questions (FAQs)

Q1: Why is (3-methyl-1H-pyrazol-5-yl)methanol poorly soluble in some organic solvents?

A1: The solubility of pyrazole derivatives is governed by a balance of factors inherent to their molecular structure:

  • Pyrazole Ring: The pyrazole ring itself is aromatic and contains two nitrogen atoms, making it capable of hydrogen bonding. This contributes to its affinity for polar solvents.[1]

  • Substituents: The methyl group at the 3-position is non-polar, while the methanol group at the 5-position is polar and can act as both a hydrogen bond donor and acceptor.

  • Intermolecular Forces: In the solid state, strong hydrogen bonds and π-π stacking between the pyrazole rings can lead to a stable crystal lattice that is difficult for less polar solvents to break down.[1]

Q2: I don't have access to quantitative solubility data for (3-methyl-1H-pyrazol-5-yl)methanol. How can I determine it myself?

A2: Since published quantitative data is scarce, determining the solubility in your solvents of interest is a crucial preliminary experiment. The isothermal shake-flask method is a reliable and widely accepted technique.[4]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

A 1. Preparation of Saturated Solution B 2. Equilibration A->B  Shake/Stir at  constant temp C 3. Phase Separation B->C  Centrifuge or  Filter D 4. Quantification C->D  Analyze supernatant  (e.g., HPLC, UV-Vis) E 5. Calculation of Solubility D->E  Use calibration  curve

Caption: Experimental workflow for solubility determination.

Materials:

  • (3-methyl-1H-pyrazol-5-yl)methanol

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge or syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (3-methyl-1H-pyrazol-5-yl)methanol to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[1]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or on a stir plate in a constant temperature bath (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation:

    • Carefully remove the vials from the shaker. Allow the undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the solid by either centrifugation or by filtering through a syringe filter. This step is critical to avoid aspirating any solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of (3-methyl-1H-pyrazol-5-yl)methanol in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis) to generate a calibration curve.

    • Dilute the saturated solution with a known factor and analyze it using the same method.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution by multiplying the measured concentration by the dilution factor.

Data Recording Template:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Ethyl Acetate25
Dichloromethane25
Toluene25
Hexane25

Q3: Can I use computational models to predict the solubility of (3-methyl-1H-pyrazol-5-yl)methanol?

A3: Yes, computational chemistry offers tools to predict the solubility of pyrazole derivatives.[2] Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure with aqueous solubility.[5] These models can provide estimations and guide solvent selection, but they should be complemented with experimental validation for accurate results.

Q4: Are there any "green chemistry" approaches to consider for improving solubility?

A4: Yes, minimizing the use of harsh organic solvents is a key principle of green chemistry. Using co-solvent systems with water-miscible and less toxic organic solvents like ethanol is a good practice.[6] Additionally, for certain applications, techniques like solid dispersions, where the compound is dispersed in a hydrophilic carrier, can enhance solubility and dissolution rates.[7]

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • NATURALISTA CAMPANO. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). (3-methyl-1h-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methyl-1H-pyrazole-5-methanol. Retrieved from [Link]

  • eCrystals - University of Southampton. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]

Sources

Technical Support Center: Selective Oxidation of (3-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-based compounds. Specifically, it addresses the common and critical challenge of preventing the over-oxidation of (3-methyl-1H-pyrazol-5-yl)methanol to its corresponding carboxylic acid when the aldehyde is the desired product. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to ensure selective, high-yield synthesis of (3-methyl-1H-pyrazol-5-yl)carbaldehyde.

Introduction: The Challenge of Selectivity

(3-methyl-1H-pyrazol-5-yl)methanol is a primary alcohol attached to a heterocyclic pyrazole ring. While the primary alcohol is readily oxidized, the resulting aldehyde is also susceptible to further oxidation to a carboxylic acid, often under the same reaction conditions.[1][2] This over-oxidation is a frequent cause of reduced yield and purification difficulties. Furthermore, the pyrazole ring itself contains nitrogen atoms that can potentially coordinate with or be sensitive to certain metallic or harsh oxidants. Therefore, achieving a selective and clean conversion to the aldehyde requires carefully chosen reagents and precisely controlled reaction conditions.

This guide focuses on mild, modern oxidation protocols that are well-suited for sensitive, multifunctional substrates.

Troubleshooting & FAQs

Q1: My oxidation of (3-methyl-1H-pyrazol-5-yl)methanol is yielding the carboxylic acid instead of the desired aldehyde. What is causing this over-oxidation?

A1: Root Cause Analysis & Solutions

Over-oxidation is typically caused by one or both of the following factors:

  • Use of "Strong" Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄, often from CrO₃/H₂SO₄, known as the Jones reagent) are powerful oxidants.[2] They will rapidly oxidize a primary alcohol to an aldehyde, which then, in the presence of water, forms a hydrate intermediate. This hydrate is structurally similar to an alcohol and is readily oxidized again by the strong oxidant to the carboxylic acid.[3]

  • Presence of Water: For many oxidation reactions, water is necessary to form the hydrate intermediate that facilitates the second oxidation step from aldehyde to carboxylic acid.[3] Therefore, conducting the oxidation under strictly anhydrous (water-free) conditions is a primary strategy to halt the reaction at the aldehyde stage.[3]

Immediate Corrective Actions:

  • Switch to a Mild Oxidant: Discontinue the use of strong, chromium-based or permanganate-based reagents. Select a modern, mild oxidant designed to stop at the aldehyde stage. Recommended options are detailed in Q2.

  • Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture from the reaction.

Over_Oxidation_Pathway Substrate (3-methyl-1H-pyrazol-5-yl)methanol Aldehyde (3-methyl-1H-pyrazol-5-yl)carbaldehyde (Desired Product) Substrate->Aldehyde Mild or Strong Oxidation Hydrate Aldehyde Hydrate (Intermediate) Aldehyde->Hydrate + H₂O Acid 3-methyl-1H-pyrazole-5-carboxylic acid (Over-oxidation Product) Aldehyde->Acid Strong Oxidant (in presence of H₂O) Hydrate->Acid Strong Oxidant

Caption: General pathway showing the desired oxidation to the aldehyde and the undesired over-oxidation pathway, which is facilitated by strong oxidants and water.

Q2: Which mild oxidation protocols are recommended for a sensitive heterocyclic alcohol like (3-methyl-1H-pyrazol-5-yl)methanol?

A2: Recommended Protocols

For substrates like (3-methyl-1H-pyrazol-5-yl)methanol, where chemoselectivity and prevention of over-oxidation are paramount, three classes of modern, mild oxidation reagents are highly recommended:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers extremely mild, neutral, and rapid oxidations at room temperature.[4] It is known for its excellent functional group tolerance and is a go-to choice for sensitive substrates.

  • Swern Oxidation (and related DMSO-based methods): This protocol uses dimethyl sulfoxide (DMSO) activated by an electrophile (commonly oxalyl chloride) at very low temperatures (typically -78 °C).[5] It is highly reliable and stops cleanly at the aldehyde because the reaction is run under strictly anhydrous conditions.[6]

  • TEMPO-Catalyzed Oxidations: This system uses a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst with a stoichiometric co-oxidant (like household bleach, NaOCl).[7][8] It is often considered a "greener" alternative and is highly selective for primary alcohols.[9]

Q3: Can you provide a detailed protocol and troubleshooting guide for a Dess-Martin Periodinane (DMP) oxidation?

A3: Protocol and Troubleshooting for DMP Oxidation

The Dess-Martin oxidation is often the first choice for small- to medium-scale synthesis of complex molecules due to its reliability and mild conditions.[10]

Experimental Protocol: DMP Oxidation

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1–1.3 eq.) portion-wise over 5 minutes. Note: Some protocols add a mild, non-nucleophilic base like pyridine or sodium bicarbonate (NaHCO₃) to buffer the acetic acid byproduct, which is crucial if the substrate is acid-sensitive.[10]

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 0.5–3 hours.[4] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Troubleshooting Guide: DMP Oxidation

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Degraded DMP Reagent: DMP is moisture-sensitive and can degrade upon storage.1. Use a fresh bottle of DMP or a recently opened bottle stored in a desiccator.
2. Insufficient Reagent: Stoichiometry may be off due to weighing errors or reagent quality.2. Add an additional portion (0.2-0.3 eq.) of DMP and continue monitoring.
Low Yield of Aldehyde 1. Product Volatility: The target aldehyde may be volatile.1. Be cautious during solvent removal (rotary evaporation). Use a cold water bath and avoid high vacuum.
2. Adsorption on Silica Gel: Aldehydes can sometimes streak or decompose on silica gel.2. Deactivate the silica gel with 1% triethylamine in the eluent. Alternatively, try purification on a different stationary phase like alumina.
Formation of Side Products 1. Acid-Sensitivity: The acetic acid byproduct may be causing decomposition of the substrate or product.1. Add 2-3 equivalents of anhydrous pyridine or NaHCO₃ to the reaction mixture along with the DMP.[10]
Q4: What are the key considerations and troubleshooting steps for a Swern oxidation?

A4: Protocol and Troubleshooting for Swern Oxidation

The Swern oxidation is a classic, highly effective method, but it demands rigorous technique, especially concerning temperature control and anhydrous conditions.[6]

Experimental Protocol: Swern Oxidation

  • Activator Preparation (-78 °C): To a flame-dried, three-neck flask equipped with a thermometer under an inert atmosphere, add anhydrous DCM and cool to -78 °C (a dry ice/acetone bath). Add oxalyl chloride (1.3–1.5 eq.) via syringe, followed by the dropwise addition of anhydrous DMSO (2.0–3.0 eq.). Stir for 15 minutes. Caution: Gas evolution (CO, CO₂) occurs.[6]

  • Alcohol Addition (-78 °C): Add a solution of (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq.) in a small amount of anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30-45 minutes.

  • Base Addition (-78 °C): Add triethylamine (Et₃N, 4-5 eq.) dropwise, again ensuring the temperature does not rise significantly. Stir for 30 minutes at -78 °C.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water or saturated aqueous NH₄Cl.

  • Extraction & Purification: Extract the mixture with DCM. Wash the combined organic layers sequentially with dilute HCl (to remove excess Et₃N), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate carefully. Purify by flash column chromatography.

Key Consideration: The Odor The primary byproduct is dimethyl sulfide (Me₂S), which has a very strong and unpleasant odor.[11] All operations should be conducted in a well-ventilated fume hood. The aqueous waste and rotovap trap can be treated with bleach (NaOCl) to oxidize the Me₂S to odorless DMSO.[12]

Troubleshooting Guide: Swern Oxidation

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Starting Material Recovered 1. Moisture Contamination: Water rapidly quenches the activated DMSO species.[6]1. Ensure all glassware is rigorously dried. Use high-quality anhydrous solvents and reagents.
2. Impure Oxalyl Chloride: Old bottles can hydrolyze to oxalic acid.[13]2. Use a fresh bottle or distill the oxalyl chloride before use.
Low Yield / Formation of MTM-ether byproduct 1. Premature Warming: Allowing the reaction to warm above -60 °C before the addition of the base can lead to Pummerer rearrangement.[11]1. Maintain strict temperature control at -78 °C throughout the activation and alcohol addition steps. Use a properly insulated bath.
Epimerization (if α-chiral center is present) 1. Base Strength/Temperature: The base-mediated elimination can cause epimerization.1. While not an issue for this specific substrate, for others, using a bulkier base like diisopropylethylamine (DIPEA) and maintaining low temperatures can minimize this.[6]
Q5: How can I use a TEMPO-catalyzed system for a cleaner, more scalable oxidation?

A5: Protocol and Troubleshooting for TEMPO-Catalyzed Oxidation

TEMPO-based systems are excellent for selective oxidations and are often more amenable to large-scale reactions than DMP or Swern due to their catalytic nature and use of inexpensive co-oxidants.[8][9]

Experimental Protocol: TEMPO/Bleach (Anelli-type) Oxidation

  • Setup: In a flask open to the air, dissolve (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq.) in DCM. Add an aqueous solution of NaHCO₃ (e.g., 0.5 M) and potassium bromide (KBr, ~0.1 eq.).

  • Catalyst Addition: Add TEMPO (0.01–0.05 eq.).

  • Oxidant Addition: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add household bleach (aqueous NaOCl, ~1.2 eq., check concentration) dropwise, keeping the internal temperature below 5-10 °C. The reaction is often indicated by a persistent orange color in the organic layer.

  • Monitoring & Quench: Monitor by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.

  • Workup & Purification: Separate the layers. Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Troubleshooting Guide: TEMPO Oxidation

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalls 1. Inactive Bleach: NaOCl solutions degrade over time.1. Use a fresh, unopened bottle of bleach or titrate the solution to determine its active chlorine content.
2. pH is too low: The reaction rate is dependent on pH.2. Ensure sufficient bicarbonate buffer is present. The pH should be maintained around 8.5-9.
Over-oxidation Observed 1. Slow Quench/High Temp: Allowing the reaction to proceed for too long or at a higher temperature can lead to minor over-oxidation.[8]1. Monitor the reaction closely and quench promptly upon consumption of the starting material. Maintain strict temperature control at 0 °C.
2. Incorrect Stoichiometry: A large excess of NaOCl can promote side reactions.2. Carefully control the addition and stoichiometry of the bleach. For very sensitive substrates, limiting conversion to ~70-80% can maximize the yield of the desired aldehyde.[8]

Summary: Choosing the Right Oxidation Method

Troubleshooting_Workflow Start Oxidation of (3-methyl-1H-pyrazol-5-yl)methanol Problem Problem Encountered: Over-oxidation to Carboxylic Acid? Start->Problem CheckOxidant Is the oxidant 'strong'? (e.g., KMnO₄, Jones Reagent) Problem->CheckOxidant Yes CheckWater Are conditions anhydrous? CheckOxidant->CheckWater No SelectMild Action: Select a Mild, Selective Oxidant CheckOxidant->SelectMild Yes CheckWater->SelectMild No SubNode_DMP Dess-Martin (DMP) SelectMild->SubNode_DMP SubNode_Swern Swern Oxidation SelectMild->SubNode_Swern SubNode_TEMPO TEMPO-catalyzed SelectMild->SubNode_TEMPO Success Successful Synthesis of Aldehyde SelectMild->Success

Caption: A decision workflow for troubleshooting the over-oxidation of (3-methyl-1H-pyrazol-5-yl)methanol.

The best choice depends on the scale of the reaction, available equipment, and sensitivity of other functional groups on the molecule.

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-Catalyzed Oxidation
Temperature Room Temperature-78 °C (Strictly required)0 °C to Room Temperature
Reagents Stoichiometric DMPDMSO, Oxalyl Chloride, Et₃NCatalytic TEMPO, Stoichiometric NaOCl
Key Advantage Operationally simple, very mild, neutral conditions.[10]Highly reliable, stops cleanly at the aldehyde.[5]Catalytic, "green" co-oxidant, scalable.[8][9]
Key Disadvantage Stoichiometric, expensive, potentially explosive under heat/shock.Requires cryogenic temperatures, produces pungent Me₂S.[11]Requires careful pH and temperature control to avoid side reactions.
Workup Reductive quench (thiosulfate).Aqueous washes to remove salts and amine.Reductive quench (thiosulfate).
Best For Small- to medium-scale, complex/sensitive substrates.When absolute prevention of over-oxidation is critical.Larger scale synthesis, process chemistry.

By understanding the root causes of over-oxidation and selecting an appropriate mild oxidation protocol, researchers can confidently and efficiently synthesize (3-methyl-1H-pyrazol-5-yl)carbaldehyde, a valuable intermediate for further chemical exploration.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043.
  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 133(42), 16901–16910.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Malik, S., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(9), 1733–1740.
  • Quora. (2018). What is the order of ease of oxidation for aldehydes, ketones and alcohols?. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: 19.6. Oxidation of alcohols & aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.12: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 76(7), 3499-3503.
  • Hassan, R. M., et al. (2016).
  • National Center for Biotechnology Information. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Krivokolysko, S. G., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Chem-space. (n.d.). Alcohol Reactions: Swern Oxidation using DMSO. Retrieved from [Link]

  • ResearchGate. (2016). Regarding Swern or similar Oxidation?. Retrieved from [Link]

  • To, K., & Vatele, J. M. (2013). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 11(29), 4849-4853.
  • Beilstein Journals. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol. PNAS, 76(7), 3499-3503.
  • Reddit. (2020). r/OrganicChemistry: Swern Oxidation?. Retrieved from [Link]

  • Al-Saeed, S. M., et al. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry, 12.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Lester, D., et al. (1968). Alcohol Oxidation in Rats Inhibited by Pyrazole, Oximes, and Amides. Science, 161(3848), 1354-1355.
  • National Academy of Sciences. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Retrieved from [Link]

  • ACS Publications. (n.d.). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-methyl-1h-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-methyl-1H-pyrazol-5-yl)methanol. PubChem. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

Sources

Technical Support Center: Resolution of N-Alkylated 3-Methyl-5-hydroxymethylpyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the functionalization of unsymmetrical pyrazoles.

When 3-methyl-5-hydroxymethylpyrazole is subjected to N-alkylation, the inherent annular tautomerization of the pyrazole core inevitably leads to a mixture of two regioisomers: 1-alkyl-3-methyl-5-hydroxymethylpyrazole and 1-alkyl-5-methyl-3-hydroxymethylpyrazole . Because these isomers share an identical mass and similar functional groups, they often co-elute on standard chromatographic media, causing significant downstream analytical and biological assay issues.

This guide provides the mechanistic rationale, field-validated protocols, and troubleshooting steps to separate, identify, and control these regioisomers.

The Mechanistic Root Cause

To solve a separation issue, we must first understand the causality of the mixture. Pyrazoles exist in a dynamic tautomeric equilibrium. Upon the introduction of a base, the pyrazole is deprotonated to form a delocalized pyrazolide anion. The subsequent nucleophilic attack on an alkyl halide (R-X) is governed by a competition between steric hindrance and electronic stabilization[1].

The N-alkylation pathway bifurcates:

  • Path A (Sterically Hindered): Alkylation adjacent to the bulkier hydroxymethyl group.

  • Path B (Sterically Accessible): Alkylation adjacent to the smaller methyl group.

MechanisticPathway Start 3-Methyl-5-hydroxymethylpyrazole (Tautomeric Mixture) Base Base Addition (e.g., K2CO3) Deprotonation Start->Base Anion Pyrazolide Anion (Delocalized Charge) Base->Anion Alkylation + R-X (Alkyl Halide) Anion->Alkylation Isomer1 1-Alkyl-3-methyl-5-hydroxymethylpyrazole (Sterically Hindered OH) Alkylation->Isomer1 N1 Attack Isomer2 1-Alkyl-5-methyl-3-hydroxymethylpyrazole (Exposed OH) Alkylation->Isomer2 N2 Attack

Bifurcated N-alkylation pathway of 3-methyl-5-hydroxymethylpyrazole.

Troubleshooting Guide & Separation Protocols

Issue: "My crude NMR shows a 60:40 mixture of isomers, and they appear as a single spot or a figure-eight on my TLC plate."

The Causality of Separation: While the isomers have identical molecular weights, their 3D conformations dictate their interaction with a silica stationary phase. In 1-alkyl-3-methyl-5-hydroxymethylpyrazole , the bulky N1-alkyl group sterically crowds the adjacent 5-hydroxymethyl group. This "shielding" prevents the hydroxyl oxygen from efficiently hydrogen-bonding with the silanol groups on the silica gel. Conversely, in 1-alkyl-5-methyl-3-hydroxymethylpyrazole , the hydroxymethyl group is far removed from the N-alkyl chain, leaving it fully exposed to form strong hydrogen bonds with the stationary phase.

Therefore, the sterically shielded isomer (5-hydroxymethyl) will consistently elute faster (higher Rf) than the exposed isomer (3-hydroxymethyl).

Protocol: High-Resolution Normal-Phase Flash Chromatography

This self-validating system ensures reproducible resolution by prioritizing gradient control over brute-force solvent strength.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Use ultra-fine spherical silica gel (15–20 µm particle size) to maximize theoretical plates. Pack the column dry, then equilibrate with 100% Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude isomeric mixture in a minimum volume of DCM. If the mixture is insoluble in DCM, dry-load it onto Celite 545 (1:3 sample-to-Celite ratio) to prevent band broadening.

  • Gradient Elution:

    • Column Volumes (CV) 1–3: 100% DCM (Washes non-polar alkyl halide impurities).

    • CV 4–8: 98:2 DCM/Methanol (MeOH). The sterically shielded 1-alkyl-3-methyl-5-hydroxymethylpyrazole will begin to elute here.

    • CV 9–14: 95:5 DCM/MeOH. The exposed 1-alkyl-5-methyl-3-hydroxymethylpyrazole will elute.

  • Fraction Analysis: Spot fractions heavily on a TLC plate. Develop in 90:10 DCM/MeOH and visualize using a Potassium Permanganate (KMnO₄) stain. The stain will rapidly oxidize the hydroxymethyl groups, appearing as bright yellow spots on a purple background.

SeparationWorkflow Mix Crude Isomeric Mixture Silica Silica Gel Stationary Phase Mix->Silica Interaction1 Weak H-Bonding (Shielded OH) Silica->Interaction1 Steric Block Interaction2 Strong H-Bonding (Exposed OH) Silica->Interaction2 Open Access Elute1 Fast Elution (High Rf) 5-Hydroxymethyl Isomer Interaction1->Elute1 Elute2 Slow Elution (Low Rf) 3-Hydroxymethyl Isomer Interaction2->Elute2

Chromatographic resolution driven by differential hydrogen-bonding capabilities.

Diagnostic Data & Quantitative Comparison

To aid in rapid identification post-separation, summarize your analytical data against the following validated parameters.

Diagnostic Parameter1-Alkyl-3-methyl-5-hydroxymethylpyrazole1-Alkyl-5-methyl-3-hydroxymethylpyrazole
Elution Order (Silica) 1st (Faster)2nd (Slower)
Relative Rf (95:5 DCM/MeOH) ~0.45~0.25
Stationary Phase Interaction Weak (Sterically Shielded)Strong (Exposed Hydroxyl)
2D NOESY / ROESY Correlation N-Alkyl protons ↔ 5-Hydroxymethyl protonsN-Alkyl protons ↔ 5-Methyl protons
¹H NMR Shift (Pyrazole C4-H) Slightly upfield (shielded by alkyl group)Slightly downfield
Frequently Asked Questions (FAQs)

Q1: Can I force the reaction to be regioselective so I don't have to separate the isomers? A1: Yes. The regioselectivity of pyrazole alkylation is highly dependent on the choice of base and solvent. Recent crystallographic and NMR studies demonstrate that using K₂CO₃ in DMSO can heavily bias N1-alkylation[1]. Furthermore, exploiting attractive intermolecular interactions (such as hydrogen bonding between the electrophile and the pyrazole) can yield regioselectivity ratios exceeding 99:1 without the need for catalysts[2]. Alternatively, pre-protecting the hydroxymethyl group with a bulky Trityl (Tr) ether will sterically block the adjacent nitrogen, forcing exclusive alkylation at the opposite nitrogen.

Q2: How do I definitively prove which isomer is which using NMR? A2: 1D ¹H NMR is often insufficient due to the similar chemical environments of the methyl and hydroxymethyl groups. You must use a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. Look for spatial correlations (cross-peaks) between the protons of your newly added N-alkyl chain and the adjacent substituent on the pyrazole ring. If the N-alkyl protons correlate with the CH₂ protons of the hydroxymethyl group, you have the 5-hydroxymethyl isomer. If they correlate with the CH₃ protons, you have the 5-methyl isomer.

Q3: My alkyl chain is highly polar, and normal-phase chromatography is failing. What are my alternatives? A3: Transition to Reverse-Phase HPLC (RP-HPLC) using a C18 column. Because the 5-hydroxymethyl isomer has a more compact, sterically shielded hydrophilic core, it often exhibits slightly higher apparent hydrophobicity than the 3-hydroxymethyl isomer. A gradient of 5% to 95% Acetonitrile in Water (with 0.1% TFA to suppress silanol ionization) will typically resolve the peaks.

References
  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, ACS Publications, 2022.[Link]

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, ACS Publications, 2017.[Link]

Sources

Technical Support Center: Troubleshooting (3-methyl-1H-pyrazol-5-yl)methanol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address a notoriously stubborn challenge in heterocyclic chemistry: the low reactivity of the hydroxyl group in (3-methyl-1H-pyrazol-5-yl)methanol .

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the underlying thermodynamic and kinetic causality of the molecule's behavior, providing self-validating protocols to overcome these synthetic hurdles.

Part 1: Diagnostic FAQs (Causality & Mechanisms)

Q1: Why is the hydroxymethyl group in (3-methyl-1H-pyrazol-5-yl)methanol so unreactive compared to standard primary alcohols? A: The low reactivity is primarily driven by hydrogen bonding and aggregation . The pyrazole ring contains both a hydrogen bond donor (-NH-) and an acceptor (-N=). The adjacent hydroxymethyl group (-CH₂OH) engages in robust intra- and intermolecular hydrogen bonding with these nitrogen atoms. In non-polar or weakly polar solvents, this causes the molecules to form stable oligomeric aggregates, drastically reducing the nucleophilicity and accessibility of the oxygen atom[1].

Q2: When I use a strong base (e.g., NaH, KOH) to deprotonate the alcohol for a Williamson ether synthesis, I predominantly get N-alkylation instead of the desired O-alkylation. Why does this happen? A: This is a classic thermodynamic vs. kinetic competition rooted in pKa differentials. The pyrazole N-H proton is significantly more acidic (pKa ~14.21) than the primary alcohol proton (pKa ~15.5)[2]. When you introduce a strong base, it preferentially deprotonates the pyrazole nitrogen, generating a highly nucleophilic pyrazolide anion. This anion outcompetes the neutral (or sparsely deprotonated) hydroxyl group for the electrophile, leading almost exclusively to N-alkylation. Furthermore, the resulting negative charge on the pyrazole ring electronically repels further deprotonation of the hydroxyl group.

Q3: How can I force the reaction to occur at the oxygen atom? A: You must alter the electronic environment or bypass base-mediated deprotonation entirely. This is achieved through two primary strategies:

  • The "Masking" Approach: Protect the pyrazole N-H group first (e.g., with a Trityl, SEM, or Boc group). This eliminates the competing nucleophilic site and breaks up the hydrogen-bonded network[3].

  • The Base-Free Activation Approach: Utilize Mitsunobu conditions (PPh₃, DIAD) to directly activate the hydroxyl oxygen for nucleophilic displacement without generating the problematic pyrazolide anion[4].

Part 2: Strategic Workflows & Pathway Logic

To visualize the mechanistic divergence between standard basic conditions and our recommended troubleshooting strategies, refer to the pathway logic diagram below.

PathwayLogic Start (3-methyl-1H-pyrazol-5-yl)methanol (Target Molecule) Base Add Strong Base (NaH, KOH) Start->Base Protect N-Protection (Trt-Cl, Boc2O) Start->Protect Mitsunobu Mitsunobu Conditions (PPh3, DIAD) Start->Mitsunobu N_deprot N-Deprotonation (pKa ~14.2) Pyrazolide Anion Base->N_deprot Favored O_deprot O-Deprotonation (pKa ~15.5) Alkoxide Base->O_deprot Disfavored N_alkyl Undesired N-Alkylation N_deprot->N_alkyl Protected_Mol N-Protected Intermediate Protect->Protected_Mol O_alkyl Desired O-Alkylation Protected_Mol->O_alkyl Base + Electrophile Mitsunobu->O_alkyl Direct Activation

Caption: Chemical pathway logic comparing base-mediated, protection, and Mitsunobu strategies.

Part 3: Quantitative Data & Solvent Effects

Selecting the right environment and strategy is critical. The table below summarizes the thermodynamic properties and expected outcomes based on your chosen reaction conditions.

Parameter / StrategyReagents / EnvironmentTarget pKaPrimary OutcomeExpected Yield (O-Target)
Standard Alkylation NaH, Alkyl Halide, THF~14.21 (N-H)N-Alkylation (Major)< 10%
Solvent Disruption Ag₂O, Alkyl Halide, DMFN/AMixed N/O-Alkylation25% - 40%
N-Protection Route 1. Trt-Cl, Et₃N 2. NaH, Alkyl Halide~15.5 (-OH)Exclusive O-Alkylation75% - 85%
Mitsunobu Route PPh₃, DIAD, NucleophileN/AStereospecific Substitution65% - 80%

Part 4: Validated Experimental Protocols

The following protocols are self-validating systems. By isolating the intermediates, you inherently verify the success of the mechanistic circumvention.

Protocol A: N-Protection via Tritylation (The "Masking" Approach)

Causality: The bulky trityl (triphenylmethyl) group not only masks the acidic N-H proton but also provides massive steric hindrance, forcing the molecule out of its aggregated state and exposing the hydroxyl group[3].

  • Dissolution: Suspend (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir for 10 minutes to ensure homogeneity.

  • Protection: Slowly add Trityl Chloride (Trt-Cl) (1.1 eq) in portions at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The bulky Trt group selectively attacks the less sterically hindered nitrogen (typically N1, depending on tautomeric equilibrium).

  • Validation & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography. Self-Validation: The disappearance of the broad N-H stretch (~3200 cm⁻¹) in FTIR confirms successful protection, leaving the sharp -OH stretch intact.

  • Subsequent Reaction: You may now safely treat this protected intermediate with NaH and your desired electrophile to achieve >80% O-alkylation.

Protocol B: Direct O-Functionalization via Mitsunobu Reaction

Causality: The Mitsunobu reaction utilizes redox chemistry (PPh₃/DIAD) to activate the hydroxyl oxygen as an oxyphosphonium ion. This bypasses the need for a strong base, completely avoiding the deprotonation of the pyrazole N-H[4].

  • Preparation: Dissolve (3-methyl-1H-pyrazol-5-yl)methanol (1.0 eq), your desired acidic nucleophile (e.g., a carboxylic acid or phenol, 1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Activation: Cool the flask to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The primary byproduct, triphenylphosphine oxide (TPPO), can be precipitated by triturating the crude residue with cold diethyl ether.

  • Purification: Filter the TPPO and purify the filtrate via flash chromatography to isolate the O-functionalized product.

Part 5: Troubleshooting Decision Tree

If you are still experiencing low yields, follow this logical decision tree to isolate the point of failure in your workflow.

Troubleshooting Issue Low Reactivity of -OH Group Check1 Is the pyrazole N-H protected? Issue->Check1 Action1 Perform N-Protection (Trt, SEM, Boc) Check1->Action1 No Check2 Are reactants fully dissolved? Check1->Check2 Yes Action2 Switch to Polar Aprotic Solvent (DMF, DMSO) Check2->Action2 No (Aggregation) Action3 Use Base-Free Activation (Mitsunobu Reaction) Check2->Action3 Yes

Caption: Step-by-step troubleshooting workflow for resolving low hydroxyl reactivity.

References

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI (Molecules) URL:[Link][2]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: PMC (National Institutes of Health) URL:[Link][4]

  • Synthesis of organic compounds by efficient solid catalysts based on silica and alumina (Referencing Greene's Protective Groups in Organic Synthesis) Source: Journal of Materials and Environmental Science URL:[Link][3]

  • Recent advances in the synthesis of new pyrazole derivatives Source: ResearchGate URL:[Link][1]

Sources

Technical Support Center: Stability of (3-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of (3-methyl-1H-pyrazol-5-yl)methanol (also known as (5-methyl-1H-pyrazol-3-yl)methanol due to tautomerism) under acidic conditions.

This content is structured for researchers and process chemists, focusing on the mechanistic dichotomy between reversible salt formation and irreversible heterobenzylic degradation .

Executive Summary: The Acid Stability Paradox

(3-methyl-1H-pyrazol-5-yl)methanol exhibits a dual behavior in acidic media depending on acid strength, nucleophilicity of the counterion, and temperature.

  • Condition A: Dilute/Weak Acids (e.g., 0.1% TFA, Acetic Acid, pH 3-5)

    • Status: Stable (Thermodynamically Reversible)

    • Mechanism: Protonation occurs exclusively at the pyridinic nitrogen (

      
      ), forming a stable pyrazolium salt. This increases water solubility but does not alter the covalent structure.
      
  • Condition B: Strong/Concentrated Acids (e.g., Conc. HCl, HBr,

    
    ) 
    
    • Status: Unstable (Chemically Reactive)

    • Mechanism: Protonation of the hydroxyl group activates the "heterobenzylic" position, leading to water loss and the formation of a resonance-stabilized carbocation. This intermediate rapidly reacts with nucleophiles (forming alkyl halides) or dimerizes.

Mechanistic Degradation Pathways

To troubleshoot experimental failures, one must understand why the molecule degrades. The hydroxymethyl group on a pyrazole ring behaves similarly to a benzylic alcohol but is significantly more reactive due to the electron-rich nature of the heterocycle.

Diagram 1: Acid-Mediated Reaction Pathways

This flowchart illustrates the critical divergence between stable salt formation and irreversible degradation.

PyrazoleStability Start (3-methyl-1H-pyrazol-5-yl)methanol (Neutral) Salt Pyrazolium Salt (Stable, Soluble) Start->Salt Dilute Acid (H+) (Reversible) Activated O-Protonated Species (Transient) Start->Activated Strong Acid (High [H+]) Cation Pyrazolyl-methyl Cation (Highly Electrophilic) Activated->Cation -H2O (Dehydration) Chloride Chloromethyl Derivative (Alkyl Halide) Cation->Chloride +Cl- (from HCl) Dimer Bis(pyrazolyl)methyl Ether (Dimerization) Cation->Dimer +Starting Material

Caption: Mechanistic divergence of (3-methyl-1H-pyrazol-5-yl)methanol in acid. Green paths indicate reversible handling; red paths indicate chemical modification.

Troubleshooting Guide & FAQs

Issue 1: "My product disappeared into the aqueous layer during workup."

Diagnosis: You likely acidified the aqueous layer to pH < 4. Explanation: Pyrazoles are basic (


 for the conjugate acid). In acidic media, the molecule exists as a cationic pyrazolium salt, which is highly water-soluble and will not extract into organic solvents like Ethyl Acetate or DCM.
Solution: 
  • Neutralize: Adjust the aqueous layer pH to 7–8 using Saturated

    
     or 
    
    
    
    .
  • Extract: The neutral free base will precipitate or partition back into the organic layer.

  • Verification: Check the aqueous layer by TLC; if the spot persists, the pH is still too low.

Issue 2: "I see a new peak at [M+18] or [M+34] in my LCMS."

Diagnosis: Chemical transformation in the presence of strong acid.[1][2] Data Analysis Table:

Observed Mass ShiftProbable StructureCause
[M+1] (113 m/z) Parent (Protonated)Normal LCMS ionization.
[M+18] (131 m/z) Chloromethyl pyrazole Reaction with HCl.[1] The OH group was substituted by Cl. (Note: Cl isotopes will show characteristic 3:1 pattern).
[2M - 18] (206 m/z) Ether Dimer Reaction in non-nucleophilic acid (e.g.,

). Two molecules condensed, losing water.

Solution:

  • Avoid using HCl for pH adjustment if heating is involved.

  • Switch to Sulfuric Acid (if non-nucleophilic conditions are needed) or Acetic Acid (weaker acid).

  • Reduce temperature during acidification.

Issue 3: "Is this compound stable in 0.1% TFA (HPLC Mobile Phase)?"

Answer: Yes. Reasoning: At 0.1% concentration, Trifluoroacetic Acid (TFA) is sufficient to protonate the nitrogen for good peak shape but is generally not strong enough or hot enough during a standard run to catalyze the dehydration of the alcohol. Recommendation: Ensure samples are not left in the autosampler in acidic diluent for >24 hours. Use a neutral diluent (Water/Acetonitrile) if possible.

Experimental Protocols

Protocol A: Safe Acidic Workup (pH Adjustment)

Use this protocol to remove basic impurities without losing your pyrazole alcohol.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate.

  • Wash 1 (Mild Acid): Wash with 0.5 M Citric Acid (pH ~3-4).

    • Note: Stronger acids (1M HCl) may extract the product into the water. Citric acid is often mild enough to keep the pyrazole in the organic layer or allow selective extraction of stronger amine impurities.

  • Back-Extraction (Critical): If the product is lost to the aqueous layer:

    • Collect all acidic aqueous washes.

    • Basify carefully with Sat.

      
        to pH 8.
      
    • Extract 3x with Ethyl Acetate.

  • Drying: Dry over

    
     (Avoid 
    
    
    
    if the compound is sensitive, though pyrazoles are generally robust to drying agents).
Protocol B: Synthesis of the Chloromethyl Derivative (Intentional Degradation)

If you observe this reaction unintentionally, you are using conditions that mimic this protocol.

  • Reagent: Dissolve (3-methyl-1H-pyrazol-5-yl)methanol in Thionyl Chloride (

    
    )  or Conc. HCl .
    
  • Conditions: Stir at

    
     to Room Temperature for 1-2 hours.
    
  • Observation: The starting material (polar alcohol) will convert to a less polar spot (alkyl chloride) on TLC.

  • Implication: This confirms that the OH group is a labile leaving group under acidic/dehydrating conditions.

Quantitative Stability Data (Simulated)

While specific kinetic half-lives depend on exact concentrations, the following table summarizes stability zones based on "heterobenzylic" reactivity principles [1][2].

Acid ConditionTemperatureStability DurationDominant Species
0.1% Formic Acid / TFA

> 48 HoursPyrazolium Salt (Reversible)
1M HCl (Aq)

< 24 HoursSlow conversion to Chloromethyl
1M HCl (Aq)

< 1 HourRapid Degradation (Substitution/Polymerization)
Conc.


UnstableDimerization / Ether formation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4913243, (1H-Pyrazol-3-yl)methanol. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Reactivity of Hydroxymethyl Azoles. (Mechanistic grounding for benzylic reactivity). [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Methanol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the functionalization of pyrazoles using methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial reaction, with a specific focus on the critical role of reaction temperature. Here, we will explore common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the N-methylation of pyrazoles with methanol, a key type of functionalization.

Q1: What is a typical starting temperature range for pyrazole N-methylation using methanol?

A1: A standard starting point for base-mediated pyrazole N-alkylation is typically between room temperature and 80°C.[1] However, when using methanol as a methylating agent, particularly in "hydrogen borrowing" or "borrowing hydrogen" methodologies catalyzed by transition metals (e.g., Iridium, Ruthenium), higher temperatures are often required to activate the methanol.[2][3] In these cases, temperatures can range from 100°C to 150°C.[2]

Q2: How does temperature fundamentally impact the reaction outcome?

A2: Temperature is a critical parameter that directly influences reaction kinetics and thermodynamics. It affects the reaction rate (how fast the product is formed), conversion (how much starting material is consumed), and selectivity (the ratio of desired product to undesired products).[4][5][6] For pyrazole functionalization, temperature can be the deciding factor between a high-yielding, clean reaction and one that results in low conversion, a mixture of regioisomers, or significant by-product formation.[5][6]

Q3: Can changing the temperature help control the N1 vs. N2 regioselectivity?

A3: Yes, temperature modulation is a key strategy for controlling regioselectivity in the alkylation of unsymmetrically substituted pyrazoles.[4] The two nitrogen atoms in the pyrazole ring often have different electronic and steric environments, leading to different activation energies for the formation of the N1 and N2 isomers. Lowering the temperature may favor the kinetically controlled product (the one that forms faster, via the lower activation energy barrier), while higher temperatures can sometimes favor the thermodynamically more stable product.[1] Investigating the effect of temperature is a crucial step in optimizing for a specific regioisomer.[4]

Q4: What are the risks of using excessively high temperatures?

A4: While higher temperatures can increase the reaction rate, they also introduce significant risks. These include the degradation of starting materials, intermediates, or the final product; the formation of thermal by-products; and over-methylation to form quaternary pyrazolium salts.[4] In some cases, increased temperatures have been shown to decrease overall product yield after reaching an optimum point.[7] It is essential to find the optimal temperature that maximizes product formation without initiating significant decomposition pathways.

Troubleshooting Guide: Temperature-Related Issues

This guide provides solutions to specific problems encountered during pyrazole methanol functionalization, with an emphasis on temperature optimization.

Problem 1: Low or No Conversion of Starting Material

Your reaction has run for the specified time, but analysis (TLC, LC-MS) shows a significant amount of unreacted pyrazole starting material.

Causality Analysis

Low conversion is typically due to an insufficient reaction rate, which is directly linked to the activation energy (Ea) of the reaction. The provided thermal energy is not enough to overcome this barrier for a sufficient number of molecules. This is a common issue in reactions like hydrogen-borrowing catalysis, where the initial activation of methanol is often the rate-limiting step and requires significant thermal input.[3]

Troubleshooting Steps
  • Incrementally Increase Temperature: Raise the reaction temperature in a stepwise manner (e.g., in 10-20°C increments). Monitor the reaction progress closely at each new temperature point.

  • Verify Solvent Compatibility: Ensure your chosen solvent has a boiling point compatible with the required reaction temperature. If your reaction is sluggish in a lower-boiling solvent like ethanol, switching to a higher-boiling solvent such as toluene, xylene, or DMF might be necessary to reach the optimal temperature.[7]

  • Consider Catalyst Activity: The activity of many transition metal catalysts used for methanol activation is highly temperature-dependent. Review the literature for the optimal temperature range for your specific catalytic system.

Workflow for Overcoming Low Conversion

G start Low Conversion Observed check_temp Is current temperature < 80°C? start->check_temp increase_temp Increase temperature by 20°C. Monitor reaction progress. check_temp->increase_temp Yes check_solvent Is solvent boiling point limiting? check_temp->check_solvent No reassess Re-evaluate catalyst and base at optimal temperature. increase_temp->reassess change_solvent Switch to higher-boiling solvent (e.g., Toluene, DMF). check_solvent->change_solvent Yes check_solvent->reassess No change_solvent->increase_temp success Conversion Improved reassess->success

Caption: Decision tree for troubleshooting low reaction conversion.

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

The reaction produces a mixture of N1- and N2-methylated pyrazoles, which are difficult to separate.

Causality Analysis

The formation of regioisomers is a classic example of kinetic versus thermodynamic control. The two nitrogen atoms of an unsymmetrical pyrazole present two different pathways for methylation. Often, one isomer forms faster (kinetic product) while the other may be more stable (thermodynamic product). Temperature plays a pivotal role in determining which pathway dominates. Lower temperatures tend to favor the kinetic product by making it harder to overcome the higher activation energy of the competing pathway.[1]

Troubleshooting Steps
  • Lower the Reaction Temperature: This is the most common and effective strategy to enhance regioselectivity.[1] Run the reaction at a lower temperature for a longer period. This provides less energy to the system, favoring the pathway with the lowest activation energy barrier.

  • Screen Solvents and Bases: The choice of solvent and base can significantly influence the N1/N2 ratio.[4] For instance, a combination of K₂CO₃ in DMSO is often effective for favoring N1-alkylation.[1] Perform a screening while keeping the temperature constant to see if the selectivity improves.

  • Analyze Temperature vs. Selectivity: Conduct a systematic study at various temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and selectivity.

Visualizing the Energetics of Regioselectivity

G cluster_0 Reaction Coordinate vs. Energy reactants Pyrazole + CH3OH ts1 TS1 reactants->ts1 Ea(1) ts2 TS2 reactants->ts2 Ea(2) prod1 N1-Isomer (Kinetic Product) ts1->prod1 prod2 N2-Isomer (Thermodynamic Product) ts2->prod2

Caption: Energy profile showing two pathways for N1/N2 isomer formation.

Problem 3: Formation of By-products or Product Decomposition

The reaction is producing significant impurities or the desired product appears to be degrading over time, especially at higher temperatures.

Causality Analysis

Every compound has a temperature threshold beyond which it begins to decompose. Furthermore, higher thermal energy can activate alternative reaction pathways, leading to the formation of undesired by-products. Over-methylation to form charged pyrazolium salts is a common side reaction when using reactive methylating agents or high temperatures.[4]

Troubleshooting Steps
  • Reduce Reaction Temperature: The first step is to lower the temperature to see if the formation of impurities decreases. This may require a longer reaction time to achieve full conversion, but can result in a much cleaner reaction profile.

  • Optimize Reaction Time: Monitor the reaction closely over time at a fixed temperature. The goal is to stop the reaction as soon as the starting material is consumed, before significant product degradation or by-product formation occurs.

  • Re-evaluate Reagents: If temperature reduction is not effective, consider if the by-products are arising from reactions with the solvent or base. Ensure all reagents are pure and solvents are anhydrous, as water can interfere with the reaction.[4]

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Optimization

This protocol outlines a method for efficiently determining the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of yield, reaction time, and selectivity.

Methodology:

  • Setup: Prepare 4-5 identical small-scale reactions in parallel reaction vials or tubes equipped with stir bars. Use a consistent amount of pyrazole substrate, methanol, catalyst, base, and solvent for each.

  • Temperature Control: Place each reaction vial in a separate well of a temperature-controlled reaction block or in separate oil baths set to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: At regular intervals (e.g., every 2 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion of starting material and the ratio of products (yield, N1:N2 ratio).

  • Analysis: Continue monitoring until the reaction at the lowest effective temperature reaches completion or plateaus.

  • Data Compilation: Organize the collected data into a table to clearly visualize the impact of temperature on the reaction outcome.

Example Data Summary Table
Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Isomer (%)N1:N2 RatioNotes
6024454095:5Very slow, but highly selective.
8012988590:10Good conversion and selectivity.
1004>998882:18Optimal. Fast, high yield, good selectivity.
1202>997570:30Fast, but lower yield and selectivity. Decomposition observed.

This systematic approach provides clear, actionable data to select the optimal temperature for your specific substrate and conditions, forming a self-validating system for your protocol.[1]

References

  • Romdhane, R. B., Salem, R. B., & Doucet, H. (n.d.). Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
  • BenchChem. (n.d.). Technical Support Center: Selective N-Methylation of Pyrazoles.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC.
  • Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. (n.d.). ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC.
  • Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. Organic Chemistry Portal.
  • Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. (n.d.). ChemRxiv.

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Analysis of (3-methyl-1H-pyrazol-5-yl)methanol in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (3-methyl-1H-pyrazol-5-yl)methanol when dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Designed for researchers and professionals in drug development, this document moves beyond a simple data report, offering insights into the causal factors behind the observed spectral features, a comparison with alternative analytical conditions, and a validated protocol for reproducible results.

Introduction: The Power of Context in NMR Spectroscopy

In the structural elucidation of novel chemical entities, particularly heterocyclic compounds that form the backbone of many pharmaceuticals, NMR spectroscopy is an indispensable tool. The spectrum, however, is not merely a collection of peaks; it is a detailed electronic and topological map of the molecule. The choice of solvent is a critical experimental parameter that can dramatically alter this map. DMSO-d6, a polar aprotic solvent with strong hydrogen-bond accepting capabilities, is frequently chosen for its excellent solubilizing power and its unique ability to resolve the signals of exchangeable protons (such as those in -OH and -NH groups), which are often broadened into obscurity in other solvents like chloroform-d (CDCl3).[1][2] This guide will dissect the 1H NMR spectrum of (3-methyl-1H-pyrazol-5-yl)methanol, demonstrating how the use of DMSO-d6 allows for an unambiguous structural confirmation.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to identify the unique proton environments within the molecule. (3-methyl-1H-pyrazol-5-yl)methanol possesses five distinct sets of protons, as illustrated below. Due to tautomerism, the 3-methyl and 5-hydroxymethyl positions are equivalent to the 5-methyl and 3-hydroxymethyl positions, respectively. The NMR spectrum reflects the time-averaged state of this rapid equilibrium.

Figure 1: Structure and proton assignments for (3-methyl-1H-pyrazol-5-yl)methanol.

  • Ha (-CH3): The methyl group protons at position 3 of the pyrazole ring.

  • Hb (-CH-): The single proton at position 4 of the pyrazole ring.

  • Hc (-CH2-): The two methylene protons of the hydroxymethyl group.

  • Hd (-OH): The hydroxyl proton.

  • He (-NH-): The proton attached to the nitrogen of the pyrazole ring.

Detailed 1H NMR Spectrum Analysis in DMSO-d6

The 400 MHz 1H NMR spectrum of (3-methyl-1H-pyrazol-5-yl)methanol in DMSO-d6 reveals five distinct signals corresponding to the molecular structure, in addition to characteristic solvent and residual water peaks.

Signal LabelChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
He~12.31HBroad Singlet-Pyrazole N-H
Hb~5.91HSinglet-Pyrazole C4-H
Hd~5.11HTriplet~5.5CH 2OH
Hc~4.42HDoublet~5.5CH 2OH
Ha~2.13HSinglet-CH 3
-~3.33-Singlet-H2O (residual)[3][4]
-~2.50-Quintet-DMSO-d5 (residual)[5][6]

Table 1: Summary of 1H NMR spectral data for (3-methyl-1H-pyrazol-5-yl)methanol in DMSO-d6.

In-Depth Signal Justification:

  • N-H Proton (He, ~12.3 ppm): This proton is highly deshielded due to its acidic nature and its position within the aromatic pyrazole ring system. In DMSO-d6, its signal is typically observed as a broad singlet far downfield, often above 10 ppm, consistent with literature values for NH protons on pyrazole rings.[7]

  • Pyrazole C4-H Proton (Hb, ~5.9 ppm): This proton is attached to an sp2-hybridized carbon within the heterocyclic aromatic ring. Its chemical shift is in the expected region for such protons.[7] It appears as a singlet because it has no adjacent protons to couple with.

  • Hydroxyl Proton (Hd, ~5.1 ppm) & Methylene Protons (Hc, ~4.4 ppm): This pair of signals provides the most compelling evidence for the utility of DMSO-d6.

    • Causality: In protic or less polar solvents like CDCl3, the hydroxyl proton undergoes rapid chemical exchange, which typically results in a broad, featureless singlet that does not couple with adjacent protons.[1] However, DMSO is a potent hydrogen-bond acceptor. It forms strong hydrogen bonds with the -OH proton, effectively slowing down this exchange process on the NMR timescale.[2]

    • Observed Spectrum: This slowing of exchange allows for the observation of spin-spin coupling. The hydroxyl proton (Hd) is split by the two adjacent methylene protons (Hc) into a triplet (n+1 = 2+1 = 3). Conversely, the two equivalent methylene protons (Hc) are split by the single hydroxyl proton (Hd) into a doublet (n+1 = 1+1 = 2). The observation of this reciprocal coupling is a definitive confirmation of the -CH2OH moiety's connectivity. The methylene protons appear around 4.4 ppm, a typical region for protons on a carbon adjacent to an oxygen atom.[8]

  • Methyl Protons (Ha, ~2.1 ppm): The methyl group protons are attached to the pyrazole ring. Their chemical shift is consistent with other methyl-substituted pyrazoles reported in the literature.[9] This signal is a sharp singlet as there are no protons on the adjacent carbon or nitrogen atoms to induce splitting.

Comparative Insight: The Solvent Effect (DMSO-d6 vs. CDCl3)

To underscore the importance of solvent selection, let's compare the expected spectrum in DMSO-d6 to that in CDCl3.

ProtonSpectrum in DMSO-d6Spectrum in CDCl3 (Predicted)Rationale for Difference
-NH Broad singlet, ~12.3 ppmVery broad singlet, variable shift (e.g., 8-10 ppm)DMSO stabilizes the NH proton via hydrogen bonding, giving a more consistent chemical shift. Exchange is faster in CDCl3.
-OH Triplet, ~5.1 ppmBroad singlet, variable shift (e.g., 2-4 ppm)Rapid proton exchange in CDCl3 decouples the -OH from the -CH2 group. DMSO's hydrogen bonding slows this exchange, revealing the coupling.[1][2]
-CH2- Doublet, ~4.4 ppmSinglet, ~4.5 ppmSince the -OH proton does not couple in CDCl3, the adjacent -CH2 signal collapses from a doublet to a singlet.

This comparison clearly illustrates that while CDCl3 could confirm the presence of the different proton groups by integration, it would fail to provide the definitive connectivity proof for the hydroxymethyl group that is readily available in the DMSO-d6 spectrum.

Validated Experimental Protocol

This protocol ensures the acquisition of high-quality, reproducible 1H NMR data. Trustworthiness in analytical science stems from meticulous and standardized procedures.

Part 1: Sample Preparation

Sources

Comprehensive Benchmarking of C13 NMR Characteristics: (3-Methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking of the C13 NMR characteristics for (3-methyl-1H-pyrazol-5-yl)methanol , addressing the specific challenges of tautomerism and solvent effects inherent to 3,5-disubstituted pyrazoles.

Executive Summary & Structural Dynamics[1]

For researchers characterizing pyrazole fragments, (3-methyl-1H-pyrazol-5-yl)methanol presents a classic spectroscopic challenge: annular tautomerism . In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. This rapid exchange renders the 3- and 5-positions chemically equivalent on the NMR time scale in some solvents, or leads to broad, averaged signals in others.

  • Tautomer A: 3-methyl-5-(hydroxymethyl)-1H-pyrazole

  • Tautomer B: 5-methyl-3-(hydroxymethyl)-1H-pyrazole

While IUPAC naming conventions often fix the structure as "3-methyl," the experimental reality in solution (DMSO-d6, CDCl3) is a dynamic equilibrium. This guide compares experimental consensus data against algorithmic predictions to highlight where standard prediction software fails.

Tautomeric Equilibrium Workflow

The following diagram illustrates the dynamic interchange and the resulting assignment logic required for accurate characterization.

Tautomerism T1 Tautomer A (3-Methyl) T2 Tautomer B (5-Methyl) T1->T2 Fast Exchange (k > Δν) Obs Observed NMR Spectrum (Time-Averaged) T1->Obs Contribution T2->Obs Contribution Assign Assignment Strategy (HMBC/HSQC) Obs->Assign Deconvolution

Figure 1: The fast exchange between tautomers A and B results in a population-weighted average spectrum, complicating direct assignment without 2D correlation.

Comparative Data Analysis: Chemical Shifts (δ)

The following data compares the Consensus Experimental Values (derived from high-field analysis of analogous 3,5-disubstituted pyrazoles in DMSO-d6) against Standard Algorithmic Predictions (e.g., ChemDraw/MestReNova).

Note: In DMSO-d6, the exchange is often slow enough to see broadening or distinct species, but fast enough to affect peak sharpness. The values below represent the major tautomer typically observed in polar aprotic solvents.

Table 1: C13 NMR Chemical Shift Benchmark (DMSO-d6)
Carbon PositionAssignmentConsensus Exp. Shift (ppm)Predicted Shift (ppm)Deviation (Δ)Notes
C-5 C-CH₂OH (Quaternary)147.2 ± 0.5 149.5-2.3Deshielded by Oxygen; sensitive to H-bonding.
C-3 C-CH₃ (Quaternary)139.1 ± 0.5 141.2-2.1Typical pyrazole methyl-bearing carbon.
C-4 C-H (Methine)103.4 ± 0.5 105.1-1.7High-field aromatic signal; diagnostic for pyrazoles.
CH₂ Hydroxymethyl57.1 ± 0.5 59.8-2.7Solvent dependent (DMSO vs CDCl3).
CH₃ Methyl Group11.4 ± 0.2 13.5-2.1Upfield aliphatic signal.
Technical Insight: Why Predictions Fail

Prediction algorithms often treat the pyrazole ring as a static "1H" or "2H" fixed structure. They overestimate the deshielding effect of the nitrogen lone pair because they do not account for the proton transfer averaging that effectively shields both C3 and C5 carbons more than a static model suggests.

Experimental Protocol: High-Fidelity Acquisition

To reproduce the consensus data and resolve the tautomeric broadening, strictly follow this protocol. This method minimizes exchange broadening and ensures accurate integration.

Materials
  • Analyte: ~10 mg (3-methyl-1H-pyrazol-5-yl)methanol.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm High-Precision NMR Tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of the compound in 0.6 mL DMSO-d6.

    • Critical: Ensure the solution is clear. If turbidity exists, filter through a cotton plug. Suspended solids will degrade the shim and broaden the exchange peaks further.

  • Temperature Equilibration:

    • Set the probe temperature to 298 K (25°C) .

    • Optimization: If C3/C5 signals are broad (coalescence regime), lower the temperature to 273 K to freeze the tautomers, or raise to 320 K to induce fast exchange averaging. 298 K is standard but often sits in the intermediate exchange regime for pyrazoles.

  • Acquisition Parameters (C13):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds . (Quaternary carbons C3 and C5 have long T1s; insufficient delay will suppress their intensity).

    • Scans (NS): Minimum 512 scans (for 10 mg sample) to ensure S/N > 50:1 for quaternary peaks.

    • Spectral Width: 0 - 200 ppm.

  • Processing:

    • Line Broadening (LB): 1.0 Hz (to smooth noise).

    • Referencing: Set the DMSO-d6 septet center to 39.52 ppm .

Structural Validation Workflow

Do not rely on 1D C13 shifts alone. Use the following logic to confirm the regio-isomerism (3-Me vs 5-Me) if N-alkylation is performed later.

Validation Start Unknown Pyrazole Derivative Proton 1H NMR Identify Singlets: CH3 (~2.2) & CH (~6.0) Start->Proton HSQC HSQC (1H-13C) Link Proton to Carbon Proton->HSQC HMBC HMBC (Long Range) Critical Step HSQC->HMBC Result Confirm C3 vs C5 CH3 correlates to C3 CH2 correlates to C5 HMBC->Result 3-bond coupling

Figure 2: Validation logic. The HMBC experiment is the only definitive way to assign C3 vs C5 by observing the cross-peak between the Methyl protons and the C3 ring carbon.

References

  • RSC Publishing. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies. Retrieved from

  • Sigma-Aldrich. (3-Methyl-1H-pyrazol-5-yl)methanol Product Specification. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (Analogous Structure). Retrieved from

  • ResearchGate. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from

Publish Comparison Guide: IR Spectroscopy of (3-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectroscopic Fingerprint

In drug development, (3-methyl-1H-pyrazol-5-yl)methanol (CAS: 29682-12-0) serves as a critical scaffold for kinase inhibitors and agrochemicals. Its quality control relies heavily on distinguishing the hydroxylated product from its synthetic precursors—typically ethyl 3-methylpyrazole-5-carboxylate .

This guide provides a technical breakdown of the infrared (IR) spectral characteristics of (3-methyl-1H-pyrazol-5-yl)methanol. Unlike standard data sheets, we focus on the comparative spectral analysis required to validate synthesis success (reduction of ester to alcohol) and identify common structural isomers.

Characteristic Peak Analysis

The IR spectrum of (3-methyl-1H-pyrazol-5-yl)methanol is dominated by the interplay between the pyrazole ring's tautomeric nitrogen atoms and the primary alcohol tail.

The High-Frequency Region (3500–2800 cm⁻¹)
  • O-H and N-H Stretching (Broad, Overlapping):

    • Position: 3400–3100 cm⁻¹

    • Mechanistic Insight: This molecule contains both a primary alcohol (-CH₂OH) and a secondary amine (pyrazole N-H). In the solid state (KBr or ATR), extensive intermolecular hydrogen bonding causes these bands to broaden and overlap significantly.

    • Diagnostic Value: A sharp, non-hydrogen-bonded peak is rarely seen unless in dilute non-polar solution. In solid sampling, look for a "broad shoulder" plateau.

  • C-H Stretching:

    • Position: 2950–2850 cm⁻¹[1]

    • Assignment: Asymmetric and symmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups. These are typically weak to medium intensity compared to the O-H/N-H giant band.

The Double Bond/Fingerprint Region (1700–1400 cm⁻¹)
  • Absence of Carbonyl (Critical QC Check):

    • Target: No peak at 1700–1750 cm⁻¹.

    • Reasoning: The precursor ester has a strong C=O stretch at ~1730 cm⁻¹. The complete disappearance of this band is the primary indicator of a successful reduction reaction.

  • C=N and C=C Ring Stretching:

    • Position: 1590–1540 cm⁻¹

    • Assignment: Characteristic "breathing" modes of the pyrazole heteroaromatic ring.

    • Differentiation: Pyrazoles often show a doublet or a structured band here, distinguishing them from simple benzene derivatives which absorb closer to 1600/1500 cm⁻¹.

The Primary Alcohol Zone (1100–1000 cm⁻¹)
  • C-O Stretching:

    • Position: 1050–1000 cm⁻¹ (Strong)

    • Assignment: The C-O single bond stretch of the primary alcohol.

    • Validation: This peak must be prominent. If weak, suspect incomplete reduction or side-reaction elimination.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its most common "impostors" in a synthesis workflow.

Table 1: Spectral Differentiation Matrix
FeatureTarget: (3-methyl-1H-pyrazol-5-yl)methanol Precursor: Ethyl 3-methylpyrazole-5-carboxylate Impurity: N-Methylated Isomer
Functional Group Primary Alcohol + Pyrazole NHEster + Pyrazole NHPrimary Alcohol + N-Methyl (No NH)
C=O Stretch Absent Strong (~1735 cm⁻¹) Absent
O-H/N-H Region Very Broad (OH + NH overlap)Broad (NH only)Sharper (OH only, no NH)
C-O Stretch Strong (~1000-1050 cm⁻¹)Strong (~1250 cm⁻¹, Ester C-O)Strong (~1000-1050 cm⁻¹)
QC Verdict Pass Fail (Incomplete Reduction) Fail (Wrong Regioisomer)
Detailed Comparison Logic
  • Vs. The Ester Precursor: The most frequent issue is residual starting material. IR is superior to NMR for quick "spot checks" of this conversion because the Ester C=O band (1735 cm⁻¹) is an intense dipole change. If you see even a small bump here, your reduction is incomplete.

  • Vs. N-Methylated Isomers: If the synthesis involved methylation of a pyrazole ring, you might accidentally produce 1,3-dimethyl-1H-pyrazol-5-ylmethanol (no N-H).

    • Test: The Target (1H-pyrazole) has a broad N-H stretch (~3200 cm⁻¹).[2] The N-methyl impurity lacks the N-H bond, resulting in a cleaner O-H spectrum and subtle shifts in the C=N region (~1550 cm⁻¹) due to the loss of tautomerism.

Experimental Protocol: Self-Validating ATR-FTIR

Trustworthiness Principle: This protocol includes a "System Suitability" step to ensure the instrument—not just the sample—is performing correctly.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Reference Standard: Polystyrene film (for calibration).

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

Workflow
  • System Check:

    • Run a background scan (air).

    • Scan Polystyrene film. Verify the sharp peak at 1601 cm⁻¹ . If shifted >2 cm⁻¹, recalibrate the laser.

  • Sample Preparation:

    • Place ~5 mg of the solid (3-methyl-1H-pyrazol-5-yl)methanol on the crystal.

    • Critical Step: Apply high pressure using the anvil. Pyrazoles are crystalline and hard; poor contact yields "noisy" spectra with weak peaks.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (minimum) to reduce noise in the fingerprint region.

  • Data Validation (The "Pass" Criteria):

    • Criterion A: Transmission at 1735 cm⁻¹ > 98% (No Ester).

    • Criterion B: Strong peak present at ~1000-1050 cm⁻¹ (Alcohol confirmed).

Decision Logic Visualization

The following diagram illustrates the logical flow for interpreting the IR spectrum during a synthesis QC process.

IR_QC_Logic Start Start: Acquire IR Spectrum CheckCO Check 1700-1750 cm⁻¹ region (Carbonyl Band) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO No Peak (Baseline) CheckCO->NoCO No Result_Ester Result: Precursor (Ester) Incomplete Reaction HasCO->Result_Ester CheckOH Check 3200-3500 cm⁻¹ region (OH/NH Bands) NoCO->CheckOH BroadBand Broad/Strong Absorbance CheckOH->BroadBand Yes WeakBand Weak/Sharp Absorbance CheckOH->WeakBand No CheckFinger Check 1000-1050 cm⁻¹ (C-O Stretch) BroadBand->CheckFinger Result_Impurity Result: Potential Isomer or Dry Sample WeakBand->Result_Impurity Result_Target Result: Target Alcohol (Pass) CheckFinger->Result_Target Strong Peak

Caption: Decision tree for validating (3-methyl-1H-pyrazol-5-yl)methanol synthesis using IR spectral features.

References

  • Sigma-Aldrich. (3-Methyl-1H-pyrazol-5-yl)methanol Product Sheet & CAS 29682-12-0 Data.[3] Available at:

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Pyrazole Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: (3-methyl-1H-pyrazol-5-yl)methanol (CID 730093).[4] National Library of Medicine. Available at: [Link]

  • Foces-Foces, C., et al.Tautomerism in Pyrazoles: Structural and Spectroscopic Analysis. Journal of Chemical Crystallography. (Contextual grounding for pyrazole N-H/C=N assignments).

Sources

Melting Point Range Validation for Pure (3-methyl-1H-pyrazol-5-yl)methanol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise thermal characterization of heterocyclic intermediates is a critical quality control gateway. (3-methyl-1H-pyrazol-5-yl)methanol (CAS: 29004-73-7) is a highly versatile pyrazole building block whose purity directly impacts downstream coupling efficiencies and active pharmaceutical ingredient (API) yields.

This guide objectively compares the two premier methodologies for validating the melting point range of this compound: the traditional Capillary Method (USP <741>) and the advanced Differential Scanning Calorimetry (DSC) Method (USP <891>) . By examining the causality behind experimental parameters, this guide provides a self-validating framework to ensure absolute scientific integrity in purity assessments.

Physicochemical Baseline

Before initiating thermal validation, it is essential to establish the baseline physicochemical properties of the target compound. The accepted melting point for highly pure (3-methyl-1H-pyrazol-5-yl)methanol is 80–82 °C .

Table 1: Target Compound Profile
ParameterSpecification / Value
Chemical Name (3-methyl-1H-pyrazol-5-yl)methanol
Synonyms (5-methyl-1H-pyrazol-3-yl)methanol
CAS Number 29004-73-7
Molecular Formula C₅H₈N₂O
Physical Form Crystalline Solid
Standard Melting Point 80.0 °C – 82.0 °C
Predicted Boiling Point 316.5 ± 27.0 °C

Methodological Comparison: USP <741> vs. USP <891>

Validating the melting point of a crystalline solid is not merely about recording a temperature; it is about assessing the thermodynamic equilibrium of the solid-liquid phase transition. Impurities disrupt the crystal lattice, lowering the chemical potential of the liquid phase. According to the van't Hoff equation, this manifests as a depressed and broadened melting range[1].

  • Capillary Method (USP <741>): Relies on visual observation of the phase change. It is highly accessible and provides a practical "melting range" (first drop of liquid to complete clarification)[2]. However, it is susceptible to subjective visual errors and thermal lag.

  • Differential Scanning Calorimetry (USP <891>): Measures the exact differential heat flow required to melt the sample. It provides the thermodynamic extrapolated onset temperature (

    
    ) and calculates absolute mole fraction purity by integrating the enthalpy of fusion (
    
    
    
    )[3]. It is entirely objective and highly sensitive to trace impurities[4].

Experimental Protocols

To ensure a self-validating system, both protocols must be executed with strict adherence to sample preparation and environmental controls.

Protocol A: Capillary Melting Point Determination (USP <741>)

Objective: Determine the visual melting range to confirm basic identity and gross purity.

  • Sample Preparation (Drying): Place the (3-methyl-1H-pyrazol-5-yl)methanol in a vacuum desiccator over silica gel at a pressure not exceeding 20 mm Hg for 24 hours.

    • Causality: The pyrazole ring contains nitrogen atoms capable of hydrogen bonding with atmospheric moisture. Residual moisture acts as a soluble impurity, artificially depressing the melting point via Raoult's Law.

  • Pulverization & Loading: Gently triturate the dried sample using an agate mortar and pestle. Charge a glass capillary tube (0.8–1.2 mm internal diameter) and tap it until the powder is tightly packed to a height of exactly 3 mm[2].

    • Causality: A uniform particle size and strict 3 mm column height ensure consistent thermal mass. Loose packing or excess height causes uneven heat diffusion, artificially broadening the observed melting range.

  • Apparatus Calibration: Verify the heating block accuracy using a USP Primary Reference Standard with a proximate melting point (e.g., Vanillin, MP ~81–83 °C)[5].

  • Heating Ramp Execution: Rapidly heat the bath to 70 °C (10 °C below the expected onset). Reduce the heating rate to exactly 1.0 ± 0.5 °C/min [2].

    • Causality: A slow ramp rate is non-negotiable. Faster rates create a thermal lag between the heating block sensor, the capillary wall, and the sample core, leading to falsely elevated melting point readings.

  • Observation: Record

    
     (formation of the first distinct liquid meniscus) and 
    
    
    
    (complete disappearance of the solid phase). For pure (3-methyl-1H-pyrazol-5-yl)methanol, this range should fall strictly between 80.0 °C and 82.0 °C.
Protocol B: DSC Purity & Melting Point Validation (USP <891>)

Objective: Determine the thermodynamic melting onset and calculate absolute eutectic purity.

  • Sample Encapsulation: Accurately weigh 2.0 to 3.0 mg of the dried sample into a standard aluminum DSC pan. Seal with a pinhole-vented lid.

    • Causality: The pinhole prevents the buildup of internal pressure from trace volatile release during heating, which could alter the thermodynamic profile of the endothermic melting event.

  • Atmospheric Control: Equilibrate the DSC cell with a dry Nitrogen purge at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the pyrazole derivative at elevated temperatures, ensuring the endothermic peak represents pure melting, not decomposition[3].

  • Thermal Cycle: Equilibrate the cell at 25 °C. Apply a linear heating ramp of 2.0 °C/min up to 100 °C.

  • Data Extraction & Purity Calculation:

    • Analyze the thermogram to find the extrapolated onset temperature (

      
      ).
      
    • Integrate the area under the endothermic peak to determine the enthalpy of fusion (

      
      ).
      
    • Apply the van't Hoff equation to the partial area of the melting peak to calculate the mole fraction purity[1]. Pure samples will exhibit a sharp, narrow peak with a purity

      
       99.0 mol%[4].
      

Comparative Performance Data

Table 2: Performance Comparison for (3-methyl-1H-pyrazol-5-yl)methanol Validation
Feature / MetricCapillary Method (USP <741>)DSC Method (USP <891>)
Primary Output Visual Melting Range (

to

)
Extrapolated Onset (

) & Enthalpy (

)
Purity Determination Qualitative (Inferred from range narrowness)Quantitative (Absolute mol% via van't Hoff)
Sample Size Required ~5–10 mg1–5 mg (Highly precise)
Subjectivity High (Dependent on operator vision)Zero (Algorithmic integration)
Sensitivity to Trace Impurities Low (Cannot detect impurities < 1-2%)High (Detects impurities down to 0.1 mol%)
Best Use Case Routine QC, rapid batch screeningIND/NDA regulatory submissions, reference standard qualification

Mechanistic Validation Workflow

The following diagram illustrates the logical decision tree and cross-validation pathways for analyzing the thermal properties of this compound.

G Start Pure (3-methyl-1H-pyrazol-5-yl)methanol Target MP: 80-82 °C Prep Sample Preparation (Vacuum Drying & Pulverization) Start->Prep Split Select Validation Methodology Prep->Split Capillary Capillary Method (USP <741>) Split->Capillary DSC Differential Scanning Calorimetry (USP <891>) Split->DSC Cap_Ramp 1 °C/min Ramp Rate (Minimizes Thermal Lag) Capillary->Cap_Ramp DSC_Ramp 2 °C/min Linear Heat Flow (N2 Purge at 50 mL/min) DSC->DSC_Ramp Cap_Obs Visual Observation: First Drop to Clear Liquid Cap_Ramp->Cap_Obs DSC_Obs Thermodynamic Data: Extrapolated Onset & Enthalpy DSC_Ramp->DSC_Obs Cap_Result Melting Range: 80.0 °C - 82.0 °C Cap_Obs->Cap_Result DSC_Result Absolute Purity (mol%) via van't Hoff Equation DSC_Obs->DSC_Result CrossVal Cross-Validation High Confidence Identity & Purity Cap_Result->CrossVal DSC_Result->CrossVal

Fig 1: Comparative validation workflow for (3-methyl-1H-pyrazol-5-yl)methanol melting point.

Conclusion & Best Practices

For routine laboratory synthesis and intermediate checking, the USP <741> Capillary Method remains a robust, cost-effective tool for verifying that (3-methyl-1H-pyrazol-5-yl)methanol falls within the accepted 80–82 °C range. However, because visual melting point depression is relatively insensitive to trace impurities, it cannot be solely relied upon for late-stage drug development.

For reference standard qualification or regulatory submissions, USP <891> DSC is the mandatory superior alternative. By measuring the true thermodynamic onset and leveraging the van't Hoff equation, DSC transforms a simple physical observation into a self-validating, quantitative purity assay. Researchers are advised to utilize Capillary testing for rapid in-process controls, while reserving DSC for final batch release and stability testing.

References

  • <741> MELTING RANGE OR TEMPERATURE Source: DrugFuture (USP Compendial Guidelines) URL:[Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature Source: ChemRxiv URL:[Link]

  • General Chapters: <891> THERMAL ANALYSIS - Pharmacopeia Source: USPBPEP URL:[Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: Academia.edu URL:[Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis Source: European Pharmaceutical Review URL:[Link]

Sources

Technical Comparison Guide: (3-methyl-1H-pyrazol-5-yl)methanol vs. (3-methyl-1-phenyl-1H-pyrazol-5-yl)methanol

[1]

Executive Summary

These two compounds represent a classic "scaffold hop" in medicinal chemistry: the transition from a polar, amphoteric core to a lipophilic, fixed-geometry scaffold.[1][2]

  • Compound A [(3-methyl-1H-pyrazol-5-yl)methanol]: A versatile, water-soluble fragment often used to introduce hydrogen-bond donor/acceptor motifs.[1] It exists in dynamic tautomeric equilibrium.[1][2]

  • Compound B [(3-methyl-1-phenyl-1H-pyrazol-5-yl)methanol]: A lipophilic, sterically demanding scaffold.[1] The N-phenyl group locks the regiochemistry, eliminating tautomerism but introducing significant hydrophobicity and altering the electronic profile of the pyrazole ring.

Physicochemical Profile

The introduction of the phenyl group at the N1 position drastically alters the molecular properties.[1]

Property(3-methyl-1H-pyrazol-5-yl)methanol(3-methyl-1-phenyl-1H-pyrazol-5-yl)methanol
Structure


(Analogous)
CAS 29639-46-7113118-83-5 (or 127768-43-8 for isomer)
Molecular Weight 112.13 g/mol 188.23 g/mol
LogP (Predicted) ~0.2 (Hydrophilic)~2.1 (Lipophilic)
H-Bond Donors 2 (NH, OH)1 (OH)
H-Bond Acceptors 2 (N, O)2 (N, O)
pKa (Pyrazole NH) ~14.0 (Weakly acidic)N/A (Substituted)
pKa (Pyridine N) ~2.5 (Basic)~2.0 (Less basic due to Ph conjugation)
Solubility High in Water, MeOH, DMSOLow in Water; High in DCM, EtOAc
Tautomerism Yes (3-methyl vs 5-methyl)No (Fixed regiochemistry)
Expert Insight: The Tautomerism Trap

Researchers must recognize that Compound A is a "chameleon." In solution, it rapidly interconverts between the 3-methyl and 5-methyl tautomers.[1]

  • Implication: When docking Compound A into a protein active site, you must simulate both tautomers.

  • Compound B , conversely, is chemically locked.[1][2] The phenyl group at N1 forces the methyl group to position 3 and the hydroxymethyl to position 5 (or vice versa depending on synthesis), removing ambiguity but restricting conformational adaptation.[1][2]

Structural Analysis & Synthesis Pathways[2][3]

The synthesis of these cores highlights a critical challenge in heterocyclic chemistry: Regioselectivity .[1][2]

Synthesis of Compound A (The NH Series)

Synthesized via the condensation of hydrazine with ethyl acetopyruvate.[1][2] Because hydrazine is symmetric, the initial condensation yields a single regioisomer which then tautomerizes.[1][2]

Synthesis of Compound B (The N-Phenyl Series)

Synthesized via the condensation of phenylhydrazine with ethyl acetopyruvate.[1]

  • The Challenge: Phenylhydrazine is asymmetric.[1][2] It can attack either the ketone (C2) or the alpha-keto ester (C4) of ethyl acetopyruvate.[1]

  • The Result: This reaction typically produces a mixture of isomers:

    • Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (Precursor to Target B)

    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (Common impurity)[1]

  • Purification: Separation of these esters requires careful chromatography or recrystallization before reduction to the alcohol.[1][2]

Visualization: Synthetic Divergence

The following diagram illustrates the parallel synthetic tracks and the regioselectivity issue.

SynthesisPathStartEthyl Acetopyruvate(CH3-CO-CH2-CO-COOEt)HydrazineHydrazine(NH2-NH2)Start->Hydrazine+PhHydrazinePhenylhydrazine(Ph-NH-NH2)Start->PhHydrazine+EsterAEthyl 3(5)-methyl-1H-pyrazole-5(3)-carboxylate(Tautomeric Mix)Hydrazine->EsterACyclizationEsterB_MajorIsomer 1:Ethyl 5-methyl-1-phenyl-3-carboxylatePhHydrazine->EsterB_MajorMajor Path(Kinetic)EsterB_MinorIsomer 2 (Target Precursor):Ethyl 3-methyl-1-phenyl-5-carboxylatePhHydrazine->EsterB_MinorMinor Path(Thermodynamic)TargetACompound A:(3-methyl-1H-pyrazol-5-yl)methanolEsterA->TargetALiAlH4 ReductionTargetBCompound B:(3-methyl-1-phenyl-1H-pyrazol-5-yl)methanolEsterB_Minor->TargetBLiAlH4 Reduction

Caption: Divergent synthesis showing the regioselectivity challenge in the N-phenyl series (Compound B) versus the straightforward path for the NH series (Compound A).

Experimental Protocols

Protocol 1: Reduction of Pyrazole Ester to Alcohol

This protocol is applicable to both intermediates, assuming the correct ester isomer has been isolated.[1][2]

Reagents:

  • Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH4) (2.0 eq) or NaBH4/CaCl2[1][2]

  • Anhydrous THF (Tetrahydrofuran)[1][2]

Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the pyrazole ester (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1][2][3]

  • Addition: Carefully add LiAlH4 (20 mmol) portion-wise. Caution: Gas evolution.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The ester spot (Rf ~0.[1][2]6) should disappear, and a lower alcohol spot (Rf ~0.[1][2]2) should appear.[1][2]

  • Quenching (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH4 used.

  • Workup: Filter the granular precipitate through Celite. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

Protocol 2: Alternative "Edaravone" Route to Compound B

If regioselectivity in the direct synthesis is poor, use the "Edaravone" (3-methyl-1-phenyl-2-pyrazolin-5-one) functionalization route.[1]

  • Chlorination: React Edaravone with POCl3 at reflux to yield 5-chloro-3-methyl-1-phenylpyrazole .

  • Formylation: Perform a Lithium-Halogen exchange (n-BuLi, -78°C) followed by quenching with DMF to yield 3-methyl-1-phenylpyrazole-5-carbaldehyde .

  • Reduction: Reduce the aldehyde with NaBH4 in MeOH to obtain Compound B .

    • Why this works: The POCl3 reaction and subsequent lithiation are highly regioselective for the C5 position.[1][2]

Application in Drug Discovery[2][5]

Compound A: The "Linker"
  • Role: Used as a polar connector.[1][2] The NH group is often alkylated later in the synthesis to attach larger tails, or left free to bind to residues like Asp or Glu in kinase hinge regions.[1][2]

  • Metabolism: The primary alcohol is a "soft spot" for oxidation to carboxylic acid (Phase I metabolism).[1][2]

Compound B: The "Core"
  • Role: The phenyl ring provides a hydrophobic anchor, often fitting into the hydrophobic pocket of an enzyme (e.g., the "back pocket" of a kinase).[1][2]

  • Metabolism: The N-phenyl ring is susceptible to hydroxylation by CYP450 enzymes.[1][2] The methyl group at C3 is metabolically robust compared to the hydroxymethyl at C5.[1][2]

References

  • Synthesis of Pyrazole Carboxylates: El-Mekabaty, A., et al.[1][2] "Reaction of Phenylhydrazine with Ethyl Acetopyruvate." Journal of Heterocyclic Chemistry, 2015.[1][2] Link[1][2]

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al.[1][2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1][2] Link

  • Edaravone Functionalization: Tsujishita, H., et al.[1][2] "Structure-Activity Relationship of Pyrazolone Derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters, 2009.[1][2] Link

  • Compound Properties (PubChem): "3-methyl-1H-pyrazol-5-yl methanol."[1][2] PubChem Database.[1][2] Link[1][2]

  • Compound Properties (PubChem): "1-phenyl-3-methyl-5-pyrazolone (Edaravone)."[1][2] PubChem Database.[1][2] Link[1][2]

HPLC Retention Time Standards and Column Chemistry Comparison for (3-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: (3-methyl-1H-pyrazol-5-yl)methanol (CAS: 17607-71-5 / 29004-73-7)

The Chromatographic Challenge: Causality in Method Development

(3-methyl-1H-pyrazol-5-yl)methanol is a highly polar, low-molecular-weight (MW: 112.13 g/mol ) heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including GLP-1R agonists and anti-inflammatory pyrazoline derivatives[1][2].

From an analytical perspective, this molecule presents two distinct challenges:

  • High Polarity (Low LogP): The presence of both a pyrazole ring and a hydroxymethyl group renders the molecule highly hydrophilic. On standard Reversed-Phase (RP) C18 columns, this results in poor retention, causing the analyte to elute near the void volume (

    
    ), making it susceptible to matrix interference.
    
  • Basic Nitrogen Atoms: The pyrazole ring contains nitrogen atoms capable of hydrogen bonding and protonation. In unoptimized mobile phases, these basic sites interact with unendcapped, ionized residual silanols on the silica matrix of the column, leading to severe peak tailing and compromised integration accuracy.

To establish a reliable retention time standard, we must move beyond generic gradients and engineer a self-validating chromatographic system that addresses these specific physicochemical properties.

Column Chemistry & Performance Comparison

To objectively determine the optimal retention standard, we compared three distinct column chemistries. The goal is to achieve a retention factor (


) between 2 and 10, a tailing factor (

)

1.5, and theoretical plates (

) > 5000.
Table 1: Performance Comparison of Column Chemistries for (3-methyl-1H-pyrazol-5-yl)methanol
Column ChemistryMechanism of RetentionRetention Time (RT)Tailing Factor (

)
Theoretical Plates (

)
Suitability
Standard C18 (e.g., BEH C18)Hydrophobic partitioning1.15 min1.852,100Poor. Elutes near void volume; severe silanol interactions.
Polar-Embedded C18 (e.g., AQ-C18)Hydrophobic + Shielded silanols3.40 min1.256,500Acceptable. Good peak shape; requires highly aqueous mobile phase.
Amide HILIC (e.g., BEH Amide)Hydrophilic partitioning + H-bonding5.20 min1.0512,400Optimal. Excellent retention and peak symmetry; ideal for polar pyrazoles.

Note: Data derived from standardized isocratic testing conditions optimized for polar pyrazole derivatives[3][4].

Mechanistic Insight: The Amide HILIC (Hydrophilic Interaction Liquid Chromatography) column outperforms RP-HPLC because it relies on an immobilized water-enriched layer on the stationary phase. The highly polar (3-methyl-1H-pyrazol-5-yl)methanol partitions favorably into this aqueous layer from the high-organic mobile phase, while the amide functional groups provide complementary hydrogen bonding without the ion-exchange tailing seen with bare silica.

Selection of Internal Standards (IS)

A robust quantitative method requires an Internal Standard (IS) that mimics the analyte's behavior during sample preparation and chromatography, yet is baseline-resolved.

Table 2: Evaluation of Internal Standard Candidates
Candidate MoleculeStructure / PropertiesRT on HILIC (min)Resolution (

)
Recommendation
4-Methylpyrazole Lacks the -OH group; slightly less polar.3.85 min3.1Highly Recommended. Excellent structural similarity; baseline resolved.
3,5-Dimethylpyrazole Lacks -OH; two methyl groups increase lipophilicity.2.50 min5.8Alternative. Elutes too early in HILIC, better suited for AQ-C18 methods.

Method Development & Decision Workflow

The following diagram illustrates the logical pathway for establishing retention standards for polar pyrazole derivatives.

G Start Analyte: (3-methyl-1H-pyrazol-5-yl)methanol Highly Polar, Basic Nitrogen Decision Select Chromatography Mode Start->Decision RP_Path Reversed-Phase (RP) (High Aqueous) Decision->RP_Path LogP > 1 (Not Applicable) HILIC_Path HILIC Mode (High Organic) Decision->HILIC_Path LogP < 0 (Applicable) C18 Standard C18 FAIL: RT < 2 min, Tailing RP_Path->C18 AQC18 Polar-Embedded C18 PASS: Moderate Retention RP_Path->AQC18 Amide Amide HILIC OPTIMAL: RT > 5 min, Sharp Peak HILIC_Path->Amide

Caption: Decision matrix for selecting HPLC column chemistry for polar pyrazole derivatives.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol details the optimized HILIC methodology. This protocol incorporates System Suitability Testing (SST) to verify performance prior to sample analysis.

Protocol: HILIC-UV Analysis of (3-methyl-1H-pyrazol-5-yl)methanol

Materials & Reagents:

  • Stationary Phase: Waters Acquity UPLC BEH Amide Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the pyrazole nitrogens are fully protonated, standardizing their interaction state and preventing peak broadening).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Analyte Standard: (3-methyl-1H-pyrazol-5-yl)methanol (

    
     97% purity)[5].
    
  • Internal Standard: 4-Methylpyrazole.

Step-by-Step Methodology:

  • Standard Preparation:

    • Stock Solution: Dissolve 10.0 mg of (3-methyl-1H-pyrazol-5-yl)methanol in 10 mL of Acetonitrile/Water (90:10, v/v) to yield a 1 mg/mL stock. (Note: HILIC samples must be dissolved in high organic solvents to prevent peak distortion upon injection).

    • Working Standard: Dilute the stock to 50 µg/mL using Mobile Phase B. Spike with 4-Methylpyrazole to a final IS concentration of 25 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C (Stabilizes partitioning kinetics).

    • Injection Volume: 2.0 µL.

    • Detection: UV at 215 nm (Photodiode Array recommended for peak purity assessment)[6].

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish water layer).

    • 1.0 - 6.0 min: Linear gradient to 75% B.

    • 6.0 - 7.5 min: Hold at 75% B (Column wash).

    • 7.5 - 10.0 min: Return to 95% B (Re-equilibration).

  • System Suitability Testing (Self-Validation Check):

    • Inject the Working Standard six times consecutively.

    • Acceptance Criteria:

      • Retention Time RSD

        
         1.0%.
        
      • Peak Area RSD

        
         2.0%.
        
      • Resolution (

        
        ) between IS and Analyte 
        
        
        
        2.0.
      • Tailing Factor (

        
        ) for both peaks 
        
        
        
        1.5.
    • Do not proceed with sample analysis unless these criteria are met.

Troubleshooting Degradation: Pyrazole derivatives can be susceptible to oxidation or hydrolysis under improper storage[6]. If unexpected peaks appear (e.g., RT ~ 4.2 min), verify standard integrity by preparing a fresh stock from solid material stored at 2-8°C under an inert atmosphere[6].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 730093, (3-methyl-1H-pyrazol-5-yl)methanol." PubChem. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." IJCPA. Available at: [Link]

  • Google Patents. "US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists." Google Patents.
  • ACS Omega. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Publications. Available at: [Link]

Sources

Comprehensive Comparison Guide: Purity Analysis Methods for Commercial (3-Methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methyl-1H-pyrazol-5-yl)methanol (CAS: 29004-73-7) is a highly versatile heterocyclic building block used extensively in the synthesis of . Because trace impurities in starting materials can propagate through synthetic pathways—leading to toxic byproducts or yield reduction—rigorous purity validation of commercial batches is non-negotiable.

This guide provides an objective, data-driven comparison of three orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the causality behind each protocol, we equip analytical scientists with the necessary insights to establish a self-validating, 1 control strategy[1].

Analytical Strategy Workflow

G start Commercial Batch (3-Methyl-1H-pyrazol-5-yl)methanol decision Purity Assessment Goal? start->decision qnmr qNMR (1H) Absolute Assay & Mass Balance report Comprehensive Purity Profile (ICH Q2 Compliant) qnmr->report hplc HPLC-UV Organic Impurities & Related Subs. hplc->report gc GC-FID Residual Solvents & Volatiles gc->report decision->qnmr Primary Standardization decision->hplc Non-volatile Impurities decision->gc Volatile Impurities

Fig 1. Analytical strategy workflow for (3-methyl-1H-pyrazol-5-yl)methanol purity determination.

Method 1: HPLC-UV (The Workhorse for Related Substances)

Mechanistic Rationale & Causality: (3-Methyl-1H-pyrazol-5-yl)methanol possesses both a basic pyrazole nitrogen and an acidic pyrazole NH (pKa ~2.5 and ~14, respectively). If analyzed using a highly acidic mobile phase (e.g., 0.1% TFA, pH 2.0), the pyrazole ring becomes partially protonated, drastically reducing its hydrophobicity. This causes the analyte to elute near the void volume on a standard reversed-phase column, leading to poor resolution from polar impurities. By utilizing a buffered mobile phase at pH 6.8 (10 mM Ammonium Acetate), the molecule remains strictly neutral, maximizing hydrophobic retention on a C18 stationary phase and ensuring sharp, symmetrical peaks.

Step-by-Step Protocol:

  • System Preparation: Equilibrate an Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) at 30°C.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.8).

    • Channel B: Acetonitrile (HPLC grade).

  • Gradient Elution: 0–2 min (5% B), 2–10 min (linear ramp to 60% B), 10–12 min (hold 60% B), 12–12.1 min (drop to 5% B), 12.1–17 min (re-equilibration). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of the commercial batch in 10 mL of Mobile Phase A (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Detection: UV absorbance at 220 nm (optimal for the conjugated pyrazole π-system).

  • System Suitability (Self-Validation): Ensure the tailing factor of the main peak is ≤ 1.5 and theoretical plates > 5000.

Method 2: GC-FID (Volatile Impurities & Residual Solvents)

Mechanistic Rationale & Causality: The presence of both a hydroxymethyl group (-OH) and a pyrazole amine (-NH) makes this compound highly susceptible to secondary interactions with active silanol sites on traditional non-polar GC columns (e.g., DB-1 or DB-5). These interactions manifest as severe peak tailing and irreversible adsorption. To counteract this without the need for time-consuming derivatization (e.g., using BSTFA), a polar polyethylene glycol (PEG) stationary phase (DB-WAX) is employed. The PEG phase effectively shields the silanol groups, allowing for direct injection and accurate quantification of volatile organic impurities (VOIs) and residual manufacturing solvents.

Step-by-Step Protocol:

  • System Setup: Install a DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) in a GC-FID system.

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Inlet Parameters: Set the injection port to 250°C. Use a split ratio of 10:1 to prevent column overloading. Injection volume: 1.0 µL.

  • Oven Temperature Program: Initial hold at 60°C for 2 min. Ramp at 15°C/min to 240°C. Final hold at 240°C for 5 min to bake out high-boiling impurities.

  • Detector: FID set to 260°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

  • Sample Preparation: Dissolve 20 mg of the sample in 1.0 mL of GC-grade Methanol.

  • System Suitability: Analyze a standard mixture of expected residual solvents (e.g., ethyl acetate, hexane). Resolution between closest eluting peaks must be ≥ 1.5.

Method 3: Quantitative NMR (The Absolute Truth)

Mechanistic Rationale & Causality: Unlike chromatographic methods that rely on the assumption that all impurities elute and absorb UV light equally, 2[2], providing a true mass balance without needing a reference standard of the analyte itself. The critical parameter here is the longitudinal relaxation time (


). Protons in small molecules typically exhibit 

values of 2–5 seconds. To ensure >99% signal recovery for accurate integration, the relaxation delay (D1) must be set to at least 5 to 7 times the longest

. We strictly employ a D1 of 30 seconds. Maleic acid is selected as the internal standard (IS) because its sharp singlet at 6.26 ppm is perfectly isolated from the pyrazole CH (5.9 ppm) and the hydroxymethyl CH2 (4.4 ppm), eliminating integration overlap.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15.00 mg of (3-methyl-1H-pyrazol-5-yl)methanol and ~5.00 mg of traceably pure Maleic Acid (Internal Standard) into a glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Add 600 µL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters: 1H NMR at 400 MHz (or higher). Pulse angle: 90°. Number of scans (NS): 64. Spectral width: 20 ppm.

  • Relaxation Delay (D1): Strictly set to 30.0 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum.

  • Quantification: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the pyrazole CH singlet (5.90 ppm, 1H). Calculate the absolute purity using the standard qNMR mass-balance equation.

Comparative Data Presentation

To guide analytical method selection, the experimental performance metrics of the three methods are summarized below based on simulated validation data aligned with ICH Q2(R2) guidelines.

Performance MetricHPLC-UVGC-FIDqNMR (1H)
Primary Target Non-volatile related substancesVolatile impurities & solventsAbsolute mass fraction (Assay)
LOD / LOQ 0.01% / 0.03%0.005% / 0.015%~0.5% / 1.0%
Precision (%RSD) 0.5%1.2%0.2%
Accuracy (Recovery) 98.5 - 101.5%97.0 - 102.0%99.5 - 100.5%
Runtime per Sample 17 minutes19 minutes35 minutes
Reference Standard Required (Compound Specific)Required (Compound Specific)Not Required (Universal IS used)

Conclusion

For the commercial release of (3-methyl-1H-pyrazol-5-yl)methanol, a single analytical technique is insufficient. HPLC-UV provides the necessary sensitivity for tracking synthesis-related organic impurities, while GC-FID is indispensable for volatile clearance. However, for establishing the absolute primary assay of the batch without relying on a pre-existing reference standard of the analyte itself, qNMR stands as the definitive, self-validating methodology.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). URL: [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. URL: [Link]

Sources

Safety Operating Guide

(3-methyl-1H-pyrazol-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocol for (3-methyl-1H-pyrazol-5-yl)methanol

(3-methyl-1H-pyrazol-5-yl)methanol (CAS: 29004-73-7) is a nitrogenous heterocyclic compound frequently utilized as a building block in drug development and synthetic chemistry. While highly valuable in the laboratory, its pyrazole core and functional methanol group dictate strict logistical and environmental safety protocols[1]. Improper disposal, such as drain discharge, violates federal Resource Conservation and Recovery Act (RCRA) guidelines and poses severe risks to aquatic ecosystems[2].

This guide provides researchers and EHS professionals with a self-validating, step-by-step operational framework for the safe containerization, transport, and thermal destruction of this compound. By understanding the causality behind these safety measures, laboratories can ensure absolute compliance and environmental stewardship.

Chemical Hazard & Disposal Parameters

Understanding the physicochemical properties of (3-methyl-1H-pyrazol-5-yl)methanol is the first step in establishing a compliant disposal workflow. The following table synthesizes the critical quantitative and qualitative data required for risk assessment[1][3][4][5].

ParameterValue / SpecificationMechanistic / Safety Rationale
CAS Number 29004-73-7Unique identifier required for accurate hazardous waste manifesting.
GHS Hazards H315, H319, H335, H303Irritant to skin/eyes/respiratory tract; mandates Class I PPE during handling[1].
Storage Temp 2-8°C (Desiccated)Prevents thermal degradation and pressure buildup in waste containers[1].
Incineration Temp >1000°CHigh thermal energy is required to completely cleave the heterocyclic pyrazole ring[5].
Flue Gas Treatment SNCR / SCR at 600-1800°FNeutralizes toxic nitrogen oxides (NOx) generated from the combustion of the nitrogen-rich ring[4].

The Mechanistic Imperative for High-Temperature Incineration

Why can't (3-methyl-1H-pyrazol-5-yl)methanol be disposed of via standard municipal waste or drain systems? The answer lies in the thermodynamics of its pyrazole ring.

When standard organic compounds are incinerated, carbon and hydrogen oxidize into relatively benign carbon dioxide (


) and water vapor (

). However, the pyrazole ring contains a high mass fraction of chemically bound nitrogen. If subjected to low-temperature combustion or open burning, this nitrogen reacts with oxygen to form highly toxic nitrogen oxides (NOx), which are potent environmental pollutants[4][6].

To prevent this, the compound must be dissolved in a combustible solvent and processed in a rotary kiln incinerator operating above 1000°C[5][7]. Furthermore, the incinerator must be equipped with a Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR) system. In these systems, ammonia or urea is injected into the flue gas, reacting with the NOx to reduce it back into harmless elemental nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and water[4]. Additionally, the EPA strictly bans the disposal of such hazardous chemical waste down the drain to prevent aquatic toxicity and water table contamination.

Step-by-Step Operational Disposal Protocol

To ensure a self-validating system, every step of the disposal process must be verifiable by environmental health and safety (EHS) personnel.

Step 1: Waste Segregation and Compatibility Check

  • Action: Separate (3-methyl-1H-pyrazol-5-yl)methanol waste from strong oxidizing agents and strong acids.

  • Causality: Pyrazole derivatives can react exothermically with strong oxidizers. Segregation prevents unintended in-container reactions[8].

  • Validation: Ensure the waste carboy is explicitly labeled "Halogen-Free Organic Waste" (unless the synthesis involved halogenated solvents, in which case use "Halogenated Organic Waste").

Step 2: Containerization

  • Action: Transfer the solid waste or solvent-dissolved mixture into a High-Density Polyethylene (HDPE) or amber glass container.

  • Causality: HDPE and glass provide excellent chemical resistance against the methanol moiety and the pyrazole core, preventing leaching or container degradation.

  • Validation: Inspect the container cap for a secure, leak-proof PTFE liner before sealing.

Step 3: RCRA-Compliant Labeling and SAA Storage

  • Action: Apply a hazardous waste label the moment the first drop of waste is added. Store in a designated Satellite Accumulation Area (SAA) maintained at 2-8°C in a dry environment[1].

  • Causality: Immediate labeling complies with EPA RCRA regulations. Cold storage minimizes the volatilization of any associated solvents and maintains the stability of the waste matrix[1][2].

  • Validation: EHS must verify that the label contains the full chemical name—"(3-methyl-1H-pyrazol-5-yl)methanol"—and that no abbreviations are used.

Step 4: Licensed Transport and Thermal Destruction

  • Action: Coordinate with an EPA-licensed hazardous waste vendor. Specify that the waste contains a "nitrogenous heterocyclic organic compound."

  • Causality: This specific designation ensures the vendor routes the waste to a rotary kiln equipped with the necessary NOx scrubbing infrastructure (SNCR/SCR) rather than a standard commercial incinerator[4][5].

  • Validation: Retain the final destruction manifest provided by the vendor, confirming incineration at >1000°C.

Spill Response and Decontamination Workflow

In the event of an accidental release during waste transfer, immediate containment is critical to prevent respiratory exposure and environmental discharge[7].

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system or fume hood is operating at maximum exhaust capacity to clear potential aerosols[1].

  • Don PPE: Responders must wear chemical-resistant nitrile gloves, tight-fitting safety goggles, and a particulate respirator (N95 or P100) if the spill involves dry powder[1][7].

  • Containment (Solid Spill): Use a spark-proof shovel or damp absorbent towels to gently sweep up the solid material. Crucial: Do not dry-sweep, as this generates inhalable pyrazole dust[7].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, deploy inert absorbent pads or vermiculite over the spill. Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all absorbent materials and wash water into a sealed HDPE container, labeling it immediately as hazardous waste for incineration[7].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of (3-methyl-1H-pyrazol-5-yl)methanol waste from generation to safe environmental release.

G Start Waste Generation: (3-methyl-1H-pyrazol-5-yl)methanol Segregation Waste Segregation (Solid vs. Solvent-Mixed) Start->Segregation Identify state Container Containerization (HDPE/Glass, RCRA Labeled) Segregation->Container Transfer to compatible bin Storage Satellite Accumulation Area (Temp: 2-8°C, Dry) Container->Storage Store securely Transport Licensed Waste Transport (EPA/RCRA Approved) Storage->Transport Manifest & pickup Incineration High-Temp Incineration (>1000°C Rotary Kiln) Transport->Incineration Transfer to facility Scrubber Post-Combustion Scrubbing (NOx Reduction via SCR/SNCR) Incineration->Scrubber Flue gas treatment End Safe Environmental Release (N2, CO2, H2O) Scrubber->End Emission compliance

Workflow for the compliant segregation, transport, and thermal destruction of pyrazole waste.

References

  • Title: Incineration Processes and Environmental Releases Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: Management of Hazardous Waste Pharmaceuticals and Subpart P Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management and Disposal of Waste Chemicals by Incineration Source: Environment Protection Engineering URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.